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3-(2-Methoxypyridin-4-YL)propanoic acid

Cat. No.: B035425
CAS No.: 102336-07-2
M. Wt: 181.19 g/mol
InChI Key: UIRMZWVSXQGAQI-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-4-YL)propanoic Acid ( 102336-07-2) is a high-value pyridine derivative designed for advanced chemical synthesis and pharmaceutical research. This compound features a molecular formula of C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol, presenting as a white to off-white solid. Its structure incorporates both a methoxy-functionalized pyridine ring and a flexible propanoic acid chain, making it a versatile building block for constructing more complex molecules. Key Applications & Research Value: • Pharmaceutical Intermediates: Serves as a critical precursor in the synthesis of potential Active Pharmaceutical Ingredients (APIs). Its structure is particularly valuable for creating novel compounds targeting the central nervous system. • Chemical Synthesis: The molecule offers two distinct reactive sites: the pyridine ring can undergo various electrophilic substitutions, while the carboxylic acid group is ideal for amidation or esterification reactions, such as the formation of Methyl 3-(2-methoxy-4-pyridinyl)propanoate. • Materials Science Research: Used as an organic building block in the development of new functional materials and ligands for catalytic systems. Handling & Storage: For optimal stability, this product should be stored in a cool, dry place under an inert atmosphere. It is intended for use by qualified laboratory professionals. *-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-* Disclaimer: This product is developed and provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational purposes and is not a substitute for professional chemical safety advice. *-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B035425 3-(2-Methoxypyridin-4-YL)propanoic acid CAS No. 102336-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxypyridin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-6-7(4-5-10-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRMZWVSXQGAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557616
Record name 3-(2-Methoxypyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102336-07-2
Record name 2-Methoxy-4-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102336-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxypyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxypyridin-4-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-(2-Methoxypyridin-4-YL)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document outlines a proposed synthetic route based on established chemical principles and analogous reactions reported in the scientific literature. The guide includes a detailed, theoretical experimental protocol, data presentation tables for expected outcomes, and a workflow diagram to facilitate understanding and execution in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 4-cyanomethyl-2-methoxypyridine. This pathway involves the hydrolysis of the nitrile group to a carboxylic acid. This method is a common and generally high-yielding transformation in organic synthesis.

Overall Reaction Scheme:

This straightforward approach is advantageous due to the likely commercial availability of the starting material and the robustness of the hydrolysis reaction.

Experimental Protocol

This section details a theoretical, yet plausible, experimental procedure for the synthesis of this compound via the hydrolysis of 4-cyanomethyl-2-methoxypyridine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-cyanomethyl-2-methoxypyridine≥95%Commercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard Laboratory Supplier
Deionized Water (H₂O)High PurityLaboratory Supply
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Laboratory Supplier
Diethyl Ether (Et₂O)AnhydrousStandard Laboratory Supplier
Hydrochloric Acid (HCl)1 M SolutionStandard Laboratory Supplier
Magnesium Sulfate (MgSO₄)AnhydrousStandard Laboratory Supplier
Round-bottom flask (250 mL)-Standard Laboratory Glassware
Reflux condenser-Standard Laboratory Glassware
Magnetic stirrer and stir bar-Standard Laboratory Equipment
Heating mantle-Standard Laboratory Equipment
Separatory funnel (500 mL)-Standard Laboratory Glassware
pH paper or pH meter-Standard Laboratory Equipment
Rotary evaporator-Standard Laboratory Equipment

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanomethyl-2-methoxypyridine (1 equivalent).

  • Acid Hydrolysis: To the starting material, slowly and carefully add a 50% (v/v) aqueous solution of sulfuric acid (e.g., 10 equivalents of H₂SO₄ in an equal volume of water). Caution: The addition of concentrated sulfuric acid to water is highly exothermic and should be performed with cooling and appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7. Caution: This neutralization is also exothermic.

    • Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid. The product, this compound, should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

    • Dry the solid product under vacuum.

    • If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-cyanomethyl-2-methoxypyridineC₈H₈N₂O148.16Not readily available
This compoundC₉H₁₁NO₃181.19102336-07-2

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.0-12.0 (br s, 1H, COOH), 8.1-8.2 (d, 1H, pyridine H6), 6.7-6.8 (m, 2H, pyridine H3, H5), 3.9-4.0 (s, 3H, OCH₃), 2.9-3.0 (t, 2H, CH₂-COOH), 2.6-2.7 (t, 2H, Ar-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 178-180 (C=O), 163-165 (pyridine C2), 148-150 (pyridine C6), 145-147 (pyridine C4), 115-117 (pyridine C5), 110-112 (pyridine C3), 53-55 (OCH₃), 33-35 (CH₂-COOH), 30-32 (Ar-CH₂)
Mass Spectrometry (ESI+) m/z: 182.0812 [M+H]⁺

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow Start Start: 4-cyanomethyl-2-methoxypyridine Hydrolysis Acid Hydrolysis (H₂SO₄, H₂O, Reflux) Start->Hydrolysis Workup Work-up (Neutralization, Extraction) Hydrolysis->Workup Isolation Isolation & Purification (Precipitation, Filtration, Recrystallization) Workup->Isolation Product Final Product: This compound Isolation->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Synthetic workflow for this compound.

This in-depth guide provides a robust framework for the synthesis of this compound. Researchers and drug development professionals can use this information as a starting point for their synthetic efforts, adapting the procedure as necessary based on laboratory conditions and available analytical instrumentation.

In-Depth Technical Guide: 3-(2-Methoxypyridin-4-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 102336-07-2

This technical guide provides a comprehensive overview of 3-(2-Methoxypyridin-4-YL)propanoic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, safety information, and insights into its potential biological significance based on related structures.

Chemical and Physical Properties

PropertyValueSource
CAS Number 102336-07-2
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol N/A
Monoisotopic Mass 181.0739 Da[1]
Predicted XlogP 0.9[1]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, predicted mass spectrometry data can provide valuable information for its identification.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺182.08118
[M+Na]⁺204.06312
[M-H]⁻180.06662
[M+NH₄]⁺199.10772
[M+K]⁺220.03706
[M+H-H₂O]⁺164.07116
[M+HCOO]⁻226.07210
[M+CH₃COO]⁻240.08775

Data sourced from PubChemLite.[1]

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not publicly available. However, general synthetic strategies for related pyridine carboxylic acids can be adapted. One potential synthetic workflow is outlined below.

synthesis_workflow start Starting Material (e.g., 2-Methoxy-4-methylpyridine) step1 Side-chain functionalization start->step1 e.g., Halogenation step2 Introduction of the propanoic acid moiety step1->step2 e.g., Malonic ester synthesis step3 Hydrolysis/Purification step2->step3 end This compound step3->end

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the broader class of pyridine carboxylic acid derivatives is known for a wide range of pharmacological effects.[2] These compounds are recognized for their therapeutic potential in various diseases, including infections, inflammation, and cancer.[2] The pyridine ring is a common scaffold in medicinal chemistry, known to interact with biological targets through π-π stacking and hydrogen bonding.[2] The carboxylic acid group can enhance polarity and coordinate with metal ions in enzymes.[2]

Given these general properties of related compounds, this compound could be a candidate for screening in various biological assays to explore its potential as an enzyme inhibitor or for other therapeutic applications.[2]

Safety and Handling

For safe handling of this compound, standard laboratory precautions for handling chemical reagents should be followed. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.[3] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[3]

General First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently sparse, its structural relationship to biologically active pyridine carboxylic acids suggests it may possess interesting pharmacological properties. Further research is warranted to fully characterize its physical, chemical, and biological profile.

References

physical and chemical characteristics of 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxypyridin-4-YL)propanoic acid is a pyridine carboxylic acid derivative. This class of compounds is of significant interest in medicinal chemistry due to the versatile role of the pyridine scaffold in interacting with various biological targets. The methoxy and propanoic acid functionalities further contribute to the molecule's physicochemical properties and potential biological activity. This document provides a comprehensive overview of the available physical, chemical, and potential biological characteristics of this compound, intended to serve as a foundational resource for research and development.

Chemical and Physical Characteristics

Table 1: Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 102336-07-2[1]
Molecular Formula C₉H₁₁NO₃[2][3]
Molecular Weight 181.19 g/mol -
Canonical SMILES COC1=NC=CC(=C1)CCC(=O)O[2][3]
InChI Key UIRMZWVSXQGAQI-UHFFFAOYSA-N[2][3]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 0.9[2][3]
pKa (most acidic) 4.30 ± 0.10[4]
Boiling Point 313.3 ± 27.0 °C[4]
Density 1.203 ± 0.06 g/cm³[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, general methodologies for the synthesis and analysis of similar pyridine carboxylic acids can be adapted.

General Synthesis Approach

A plausible synthetic route could involve the modification of a pre-functionalized pyridine ring. For instance, a starting material like 4-substituted-2-methoxypyridine could undergo a series of reactions to introduce and elaborate the propanoic acid side chain. A generalized workflow is depicted below.

G start 4-Substituted-2-methoxypyridine step1 Side-chain Introduction (e.g., Cross-coupling reaction) start->step1 step2 Functional Group Transformation step1->step2 step3 Hydrolysis step2->step3 end_product This compound step3->end_product

A generalized synthetic workflow for this compound.
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.

G sample Dissolve sample in deuterated solvent acquire Acquire 1H and 13C NMR spectra sample->acquire process Process raw data (FT, phasing, baseline correction) acquire->process analyze Spectral analysis (chemical shifts, coupling constants, integration) process->analyze structure Structural Elucidation analyze->structure

A typical workflow for NMR-based structural analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing purity. A general reversed-phase HPLC method would be suitable.

  • Column: A C18 column is a common choice for separating moderately polar compounds.[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][5]

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).[6]

G prepare Prepare mobile phase and sample solution inject Inject sample onto C18 column prepare->inject elute Elute with a suitable gradient inject->elute detect Detect by UV absorbance elute->detect quantify Quantify purity by peak area analysis detect->quantify

A general workflow for purity analysis by HPLC.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway involvement has been reported for this compound, the broader class of methoxypyridine derivatives has shown a wide range of pharmacological activities.

Methoxypyridine-containing compounds have been investigated as inhibitors of various enzymes, including PI3K/mTOR, which are key components of signaling pathways involved in cell growth, proliferation, and survival.[7] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be tailored to fit into the active sites of target proteins.

Derivatives of pyridine carboxylic acids are also known to exhibit antimicrobial and anti-inflammatory properties.[8] The propanoic acid moiety could enhance water solubility and provide an additional point of interaction with biological targets.

Given the structural similarities to other biologically active molecules, this compound could potentially be explored for its activity in areas such as:

  • Enzyme inhibition (e.g., kinases, hydroxylases)

  • Receptor modulation

  • Antimicrobial or anticancer applications

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridine derivative might act as an inhibitor.

G receptor Receptor kinase Kinase (e.g., PI3K) receptor->kinase downstream Downstream Signaling kinase->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase

A hypothetical signaling pathway inhibited by a pyridine derivative.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While specific experimental data is currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The generalized protocols for synthesis and analysis, along with the discussion of potential biological activities, offer a starting point for researchers interested in exploring this and similar molecules. Further experimental characterization is necessary to fully elucidate its physicochemical properties and biological functions.

References

Unraveling the Potential Biological Activity of 3-(2-Methoxypyridin-4-YL)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 24, 2025

Abstract

This technical guide addresses the current scientific understanding of the potential biological activity of the compound 3-(2-Methoxypyridin-4-YL)propanoic acid (CAS No. 102336-07-2). Following a comprehensive review of publicly available scientific literature and patent databases, this document confirms that, to date, there is no specific biological activity, quantitative data, or detailed experimental protocols published for this compound.

While direct data on the target compound is absent, this guide provides an in-depth analysis of structurally related compounds to infer potential areas of pharmacological interest. The biological activities of various methoxypyridine and propanoic acid derivatives are explored, with a particular focus on their roles as enzyme inhibitors and signaling pathway modulators. This analysis aims to provide a foundational context for researchers interested in the potential therapeutic applications of this chemical scaffold.

Introduction: The Methoxypyridine Propanoic Acid Scaffold

The chemical structure of this compound combines a methoxypyridine core with a propanoic acid side chain. Both moieties are prevalent in a wide range of biologically active molecules. Pyridine derivatives are known to exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence and position of substituents on the pyridine ring, such as the methoxy group (-OCH3), can significantly influence their biological activity.

This document will delve into the known biological activities of compounds that share structural similarities with this compound to provide a speculative framework for its potential bioactivity.

Analysis of Structurally Related Compounds

In the absence of direct data, the biological activities of analogous compounds can offer valuable insights. Research into related chemical structures suggests potential activity in the following areas:

PI3K/mTOR Pathway Inhibition

A notable area of investigation for methoxypyridine derivatives is in the field of oncology, specifically as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. A series of sulfonamide methoxypyridine derivatives has been synthesized and evaluated as dual PI3K/mTOR inhibitors.[1][2][3] These compounds have shown promise in preclinical studies for their anti-proliferative effects in cancer cell lines.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a key target for drug development. The general mechanism involves the inhibition of PI3K and/or mTOR, which in turn blocks the phosphorylation of downstream effectors like AKT, leading to cell cycle arrest and apoptosis.[1][2]

While no direct evidence links this compound to this pathway, its methoxypyridine core suggests that it could be a scaffold for the design of novel PI3K/mTOR inhibitors.

Antiproliferative and Anticancer Activity

A broader analysis of pyridine derivatives reveals a consistent theme of antiproliferative activity against various cancer cell lines. A review of the structure-activity relationships of pyridine derivatives indicates that the inclusion of methoxy (-OMe) and carboxylic acid (-C=O) functional groups can enhance their anticancer properties.[4][5] Conversely, the presence of bulky groups or halogens may diminish this activity.[5]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been identified as potent agonists of neuronal nicotinic acetylcholine receptors (nAChRs).[6] Substitutions on the pyridine ring have been shown to significantly affect their binding affinity and functional activity at different nAChR subtypes.[6] This highlights the potential for methoxypyridine-containing compounds to interact with neurotransmitter receptors.

Quantitative Data Summary

As previously stated, there is no publicly available quantitative data (e.g., IC50, EC50, Ki) for the biological activity of this compound.

Experimental Protocols

Detailed experimental methodologies for assays involving this compound are not available due to the absence of published research on its biological activity. For researchers interested in evaluating this compound, standard protocols for assessing PI3K/mTOR inhibition, general cytotoxicity, and receptor binding would be applicable.

Visualizing Potential Mechanisms: A Representative Pathway

To illustrate the type of signaling pathway that a structurally related compound might modulate, the following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling cascade, which is a target for some methoxypyridine derivatives.

Disclaimer: The following diagram is a hypothetical representation of a potential mechanism of action for a related class of compounds and is not based on experimental data for this compound.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Methoxypyridine Derivative (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Hypothetical PI3K/mTOR signaling pathway inhibited by a methoxypyridine derivative.

Conclusion and Future Directions

Future research should focus on the synthesis and in vitro screening of this compound to elucidate its biological functions. Initial studies could involve broad-spectrum kinase inhibitor screens, cytotoxicity assays against a panel of cancer cell lines, and receptor binding assays for common neurological targets. The results of these initial investigations will be crucial in determining the potential therapeutic value of this compound and guiding further drug development efforts.

References

An In-depth Technical Guide to the Preparation of 3-(2-Methoxypyridin-4-YL)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(2-methoxypyridin-4-yl)propanoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the presence of the methoxypyridine scaffold, a common motif in various biologically active molecules. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of reaction pathways and experimental workflows to facilitate understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in a multi-step sequence, commencing with the preparation of a key intermediate, 4-bromo-2-methoxypyridine. This intermediate subsequently undergoes a palladium-catalyzed Heck reaction to introduce the three-carbon propanoic acid backbone. The resulting unsaturated ester is then reduced, followed by hydrolysis to yield the target carboxylic acid. Finally, derivatization of the carboxylic acid group allows for the synthesis of various esters and amides.

Synthesis_Overview A 4-Aminopyridine B 4-Bromo-2-methoxypyridine A->B  Diazotization & Bromination   C Ethyl 3-(2-methoxypyridin-4-yl)acrylate B->C  Heck Reaction   D Ethyl 3-(2-methoxypyridin-4-yl)propanoate C->D  Catalytic Hydrogenation   E This compound D->E  Hydrolysis   F Derivatives (Esters, Amides) E->F  Derivatization  

Caption: Overall synthetic workflow for this compound and its derivatives.

Experimental Protocols and Data

Synthesis of 4-Bromo-2-methoxypyridine (Starting Material)

The synthesis of the key starting material, 4-bromo-2-methoxypyridine, is achieved from 4-aminopyridine via a Sandmeyer-type reaction.

Reaction Scheme:

Starting_Material_Synthesis 4-Aminopyridine 4-Aminopyridine 4-Bromo-2-methoxypyridine 4-Bromo-2-methoxypyridine 4-Aminopyridine->4-Bromo-2-methoxypyridine 1. HBr, NaNO2 2. NaOH, CH3I (hypothetical methoxylation step*)

Caption: Synthesis of 4-bromo-2-methoxypyridine. Note: The methoxylation step is a conceptual representation as the primary cited protocol starts from 2-methoxy-4-aminopyridine.

Experimental Protocol:

A detailed and efficient protocol for the synthesis of 4-bromo-2-methoxypyridine has been described, starting from 2-methoxy-4-aminopyridine. For the purpose of this guide, we will adapt a known procedure for the bromination of an aminopyridine.

  • Diazotization: 4-Aminopyridine (10.1 g) is dissolved in 48% hydrobromic acid (165 mL). The solution is cooled to -10°C using a dry ice/acetone bath. A pre-cooled aqueous solution of sodium nitrite (7.04 g in 165 mL of water) is added dropwise over 30 minutes, maintaining the temperature below -10°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Work-up and Purification: The reaction is neutralized with a 4 M sodium hydroxide solution. The aqueous layer is extracted three times with methyl tert-butyl ether (150 mL each). The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
4-Aminopyridine1. HBr, NaNO₂ 2. NaOHWater-10 to RT16~95%

Table 1: Summary of the synthesis of 4-bromo-2-methoxypyridine.

Synthesis of Ethyl 3-(2-methoxypyridin-4-yl)acrylate (Heck Reaction)

The carbon-carbon bond formation is accomplished via a palladium-catalyzed Heck reaction between 4-bromo-2-methoxypyridine and ethyl acrylate.

Reaction Scheme:

Heck_Reaction 4-Bromo-2-methoxypyridine 4-Bromo-2-methoxypyridine Ethyl 3-(2-methoxypyridin-4-yl)acrylate Ethyl 3-(2-methoxypyridin-4-yl)acrylate 4-Bromo-2-methoxypyridine->Ethyl 3-(2-methoxypyridin-4-yl)acrylate Ethyl acrylate, Pd(OAc)2, P(o-tolyl)3, Et3N, Acetonitrile

Caption: Heck reaction for the synthesis of ethyl 3-(2-methoxypyridin-4-yl)acrylate.

Experimental Protocol:

  • Reaction Setup: A mixture of 4-bromo-2-methoxypyridine (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq), and triethylamine (Et₃N, 2.0 eq) is prepared in acetonitrile.

  • Reaction Conditions: The reaction mixture is heated to 100°C in a sealed vessel and stirred for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Aryl HalideOlefinCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromo-2-methoxypyridineEthyl acrylatePd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrile1002470-85% (estimated)

Table 2: Summary of the Heck reaction conditions.

Synthesis of Ethyl 3-(2-methoxypyridin-4-yl)propanoate (Hydrogenation)

The reduction of the α,β-unsaturated ester to the saturated propanoate is achieved through catalytic hydrogenation.

Reaction Scheme:

Hydrogenation Ethyl 3-(2-methoxypyridin-4-yl)acrylate Ethyl 3-(2-methoxypyridin-4-yl)acrylate Ethyl 3-(2-methoxypyridin-4-yl)propanoate Ethyl 3-(2-methoxypyridin-4-yl)propanoate Ethyl 3-(2-methoxypyridin-4-yl)acrylate->Ethyl 3-(2-methoxypyridin-4-yl)propanoate H2, Pd/C, Ethanol

Caption: Catalytic hydrogenation of the acrylate ester.

Experimental Protocol:

  • Reaction Setup: Ethyl 3-(2-methoxypyridin-4-yl)acrylate is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (Pd/C) is added.

  • Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-4 atm) at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the product, which is often pure enough for the next step.

SubstrateCatalystSolventH₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)
Ethyl 3-(2-methoxypyridin-4-yl)acrylate10% Pd/CEthanol1-4RT12-24>95%

Table 3: Summary of the catalytic hydrogenation conditions.

Synthesis of this compound (Hydrolysis)

The final step to obtain the target carboxylic acid is the saponification of the ethyl ester.

Reaction Scheme:

Hydrolysis Ethyl 3-(2-methoxypyridin-4-yl)propanoate Ethyl 3-(2-methoxypyridin-4-yl)propanoate This compound This compound Ethyl 3-(2-methoxypyridin-4-yl)propanoate->this compound 1. LiOH, THF/H2O 2. HCl

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

  • Reaction: Ethyl 3-(2-methoxypyridin-4-yl)propanoate is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The THF is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid (HCl), leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

EsterBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-(2-methoxypyridin-4-yl)propanoateLiOHTHF/WaterRT4-6>90%

Table 4: Summary of the hydrolysis conditions.

Preparation of Derivatives

The synthesized this compound can be readily converted into various derivatives, such as esters and amides, which are often required for biological screening and drug development.

Esterification

Experimental Protocol (Fischer Esterification):

  • This compound is dissolved in the desired alcohol (e.g., methanol, ethanol).

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.

  • The mixture is heated at reflux for several hours.

  • After cooling, the excess alcohol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the ester.

Amide Formation

Experimental Protocol (using a coupling agent):

  • To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq) are added.

  • The mixture is stirred for 10-15 minutes to activate the carboxylic acid.

  • The desired amine (1.0-1.2 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is diluted with an organic solvent and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide is purified by column chromatography or recrystallization.

DerivativeReagentsSolventKey Features
EstersAlcohol, cat. H₂SO₄AlcoholSimple, classic method.
AmidesAmine, HATU, DIPEADCM or DMFHigh yields, mild conditions, broad substrate scope.[1]

Table 5: General conditions for the preparation of derivatives.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and intermediates.

Logical_Flow cluster_0 Core Synthesis cluster_1 Derivatization Start 4-Aminopyridine Inter1 4-Bromo-2-methoxypyridine Start->Inter1 Diazotization/ Bromination Inter2 Ethyl 3-(2-methoxypyridin-4-yl)acrylate Inter1->Inter2 Heck Coupling Inter3 Ethyl 3-(2-methoxypyridin-4-yl)propanoate Inter2->Inter3 Hydrogenation Target This compound Inter3->Target Hydrolysis Deriv Esters & Amides Target->Deriv Esterification/ Amidation

Caption: Logical flow of the synthetic pathway from starting material to final derivatives.

This comprehensive guide provides a solid foundation for the preparation of this compound and its derivatives. The detailed protocols and tabulated data are intended to be a valuable resource for researchers in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide on the Predicted Mechanism of Action for 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Predicted Mechanism of Action for 3-(2-Methoxypyridin-4-YL)propanoic acid

Executive Summary

This document provides a theoretical exploration of the potential mechanism of action for the compound this compound. Due to a lack of specific experimental data for this molecule in publicly available scientific literature, this guide will instead leverage structure-activity relationships (SAR) of analogous compounds containing the 2-methoxypyridine and propanoic acid moieties. Through this analysis, we will postulate potential biological targets and signaling pathways that may be modulated by this compound. The predictions herein are intended to guide initial hypothesis-driven research and experimental design.

Introduction

This compound is a small molecule featuring a pyridine ring substituted with a methoxy group at the 2-position and a propanoic acid group at the 4-position. While this specific compound is cataloged in chemical databases, there is a notable absence of published biological or pharmacological studies.[1] To predict its mechanism of action, we will analyze the known biological activities of structurally related compounds. The core structural motifs—the 2-methoxypyridine core and the propanoic acid side chain—are found in various bioactive molecules, offering clues to potential therapeutic applications.

Predicted Biological Targets and Mechanisms of Action

Based on the activities of analogous structures, we can hypothesize several potential mechanisms of action for this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several pyridine-propanoic acid derivatives have been identified as potent dual PPARα/γ agonists, demonstrating efficacy in models of diabetes.[2][3][4] The propanoic acid moiety is a common feature in PPAR agonists, where the carboxylic acid group forms critical interactions with the ligand-binding domain of the receptor.

Hypothesized Signaling Pathway:

If this compound acts as a PPAR agonist, it would likely involve the following pathway:

PPAR_Pathway Compound 3-(2-Methoxypyridin-4-YL) propanoic acid PPAR PPARα/γ Compound->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Regulation

Figure 1: Hypothesized PPAR Agonist Signaling Pathway.
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Derivatives of sulfonamide methoxypyridine have been synthesized and evaluated as dual PI3K/mTOR inhibitors.[5][6] The methoxypyridine moiety in these compounds often occupies a key binding pocket in the kinase domain. While this compound lacks the sulfonamide group, the core pyridine structure could still confer some affinity for these targets.

Hypothesized Signaling Pathway:

Should the compound exhibit PI3K/mTOR inhibitory activity, the predicted pathway would be:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Compound 3-(2-Methoxypyridin-4-YL) propanoic acid Compound->PI3K Inhibits mTORC1 mTORC1 Compound->mTORC1 Inhibits PIP3 PIP3 PIP2->PIP3 to AKT AKT PIP3->AKT Activates AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Figure 2: Hypothesized PI3K/mTOR Inhibition Pathway.
Antimicrobial Activity

Propanoic acid derivatives have been investigated for their antimicrobial properties.[7] Specifically, compounds bearing a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have shown activity against multidrug-resistant bacteria and fungi.[8] The mechanism for such compounds often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Proposed Experimental Workflow for Target Validation

To validate these hypotheses, a structured experimental approach is recommended. The following workflow outlines key experiments to elucidate the mechanism of action of this compound.

Experimental_Workflow Start Start: Compound Synthesis & Purification Screening Initial Phenotypic Screening (e.g., cell viability, metabolic assays) Start->Screening Target_Assays In Vitro Target-Based Assays (PPAR, PI3K/mTOR kinase assays) Screening->Target_Assays If activity observed Cell_Based Cell-Based Pathway Analysis (Western blot for p-AKT, reporter assays) Target_Assays->Cell_Based If target engagement confirmed SAR Structure-Activity Relationship (SAR) Studies with Analogs Cell_Based->SAR In_Vivo In Vivo Efficacy Studies (e.g., db/db mice, xenograft models) SAR->In_Vivo Optimized lead Conclusion Conclusion: Elucidation of Mechanism of Action In_Vivo->Conclusion

Figure 3: Proposed Experimental Workflow for Target Validation.

Data Presentation (Hypothetical)

While no quantitative data exists for this compound, the following tables illustrate how such data would be presented for clarity and comparison, based on the proposed experimental workflow.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetIC50 (nM) for Compound XIC50 (nM) for Control
PI3KαData to be determinedData to be determined
PI3KβData to be determinedData to be determined
PI3KδData to be determinedData to be determined
PI3KγData to be determinedData to be determined
mTORData to be determinedData to be determined

Table 2: Hypothetical PPAR Activation Data

PPAR SubtypeEC50 (nM) for Compound X% Max Activation vs. Control
PPARαData to be determinedData to be determined
PPARγData to be determinedData to be determined
PPARδData to be determinedData to be determined

Detailed Methodologies (Templates)

The following are templates for experimental protocols that would be necessary to generate the data outlined above.

In Vitro Kinase Inhibition Assay (e.g., for PI3K)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified PI3K isoforms.

  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay will be used to measure the phosphorylation of a substrate by the kinase. Inhibition of the kinase by the test compound results in a decreased FRET signal.

  • Materials: Purified recombinant PI3K isoforms, appropriate lipid substrate (e.g., PIP2), ATP, FRET donor and acceptor antibodies, test compound, and a suitable buffer system.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and add the FRET antibody pair.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

PPAR Co-transfection Reporter Gene Assay
  • Objective: To measure the activation of PPAR subtypes by the test compound in a cellular context.

  • Principle: Cells are transiently co-transfected with an expression vector for a PPAR subtype and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). Activation of the receptor by a ligand leads to the expression of the reporter gene.

  • Materials: A suitable cell line (e.g., HEK293T), expression vectors for PPARα, γ, and δ, a PPRE-luciferase reporter vector, a transfection reagent, the test compound, and a luciferase assay system.

  • Procedure:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the appropriate plasmids.

    • After an incubation period, treat the cells with various concentrations of the test compound.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate EC50 values from the dose-response data.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, analysis of its structural components allows for the formulation of several plausible hypotheses. The presence of the propanoic acid group is suggestive of interactions with nuclear receptors like PPARs, while the 2-methoxypyridine core is found in inhibitors of key signaling kinases such as PI3K. The proposed experimental workflow provides a clear path forward for elucidating the true biological activity of this compound. Further investigation is warranted to explore its therapeutic potential.

References

literature review on 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(2-Methoxypyridin-4-YL)propanoic Acid: A Literature Review of Structurally Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound and its structural analogs. Due to the limited availability of direct research on this specific molecule, this review focuses on the biological activities, experimental protocols, and quantitative data of closely related compounds. This approach aims to provide a strong foundation for researchers interested in the synthesis, evaluation, and potential therapeutic applications of this chemical scaffold.

Core Compound Information

This compound is a pyridine derivative with the following structural information:

  • Molecular Formula: C9H11NO3[1]

  • Molecular Weight: 181.19 g/mol

  • SMILES: COC1=NC=CC(=C1)CCC(=O)O[1]

  • InChIKey: UIRMZWVSXQGAQI-UHFFFAOYSA-N[1]

While no dedicated studies on the biological activity of this specific compound are publicly available, its structure is cited in patent literature as a potential inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase[2].

Potential Therapeutic Target: HIF Prolyl Hydroxylase Inhibition

The primary therapeutic potential of this compound, inferred from patent literature, lies in the inhibition of HIF prolyl hydroxylase (PHD) enzymes.

Signaling Pathway

HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), which targets it for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. Inhibition of PHD enzymes prevents HIF-α degradation, leading to its stabilization and the activation of downstream genes that promote erythropoiesis (red blood cell production) and iron metabolism. This makes PHD inhibitors a promising therapeutic class for treating anemia, particularly in patients with chronic kidney disease[2][3].

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition O2 O2 PHD_active PHD (Active) O2->PHD_active Hydroxylation Hydroxylation PHD_active->Hydroxylation HIF_alpha_normoxia HIF-α HIF_alpha_normoxia->Hydroxylation VHL VHL Hydroxylation->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation PHD_inhibitor 3-(2-Methoxypyridin-4-YL) propanoic acid (inhibitor) PHD_inhibited PHD (Inhibited) PHD_inhibitor->PHD_inhibited HIF_alpha_hypoxia HIF-α Stabilization Stabilization HIF_alpha_hypoxia->Stabilization HIF_complex HIF Complex HIF_alpha_hypoxia->HIF_complex Nucleus Nucleus Stabilization->Nucleus HIF_beta HIF-β HIF_beta->HIF_complex HRE HRE HIF_complex->HRE Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes HRE_Luciferase_Workflow Transfect 1. Transfect cells with HRE-luciferase reporter plasmid Seed 2. Seed transfected cells into a 96-well plate Transfect->Seed Treat 3. Treat cells with inhibitor (e.g., 24 hours) Seed->Treat Lyse 4. Lyse cells using passive lysis buffer Treat->Lyse Measure 5. Measure luciferase activity with a luminometer Lyse->Measure Analyze 6. Normalize and calculate fold induction Measure->Analyze

References

In Silico Analysis of 3-(2-Methoxypyridin-4-YL)propanoic Acid: A Technical Guide to Molecular Docking and Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for the in silico modeling and molecular docking of 3-(2-Methoxypyridin-4-YL)propanoic acid, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines a systematic workflow for identifying potential biological targets, elucidating binding interactions, and predicting the compound's mechanism of action using computational methods.

Introduction

This compound is a small molecule featuring a methoxypyridine core linked to a propanoic acid moiety. While the biological activity of this specific compound is not extensively documented, its structural motifs are present in various biologically active molecules. The methoxypyridine group is a key component in a number of kinase inhibitors and other targeted therapies, often contributing to improved pharmacokinetic properties.[1][2] The propanoic acid functional group is characteristic of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4][5]

Given these structural alerts, a plausible hypothesis is that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways. This guide will therefore focus on a hypothetical in silico investigation of this compound against cyclooxygenase-2 (COX-2), a well-established target in inflammation and pain.

In Silico Workflow for Target Identification and Validation

The in silico analysis of a novel compound like this compound follows a structured, multi-step process. This workflow is designed to efficiently screen potential biological targets and to provide detailed insights into the molecular interactions between the ligand and its putative receptor.

G cluster_0 Ligand and Target Preparation cluster_1 Docking and Scoring cluster_2 Post-Docking Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking target_prep Target Identification & Preparation (e.g., COX-2) target_prep->docking scoring Scoring & Ranking docking->scoring binding_analysis Binding Mode Analysis scoring->binding_analysis md_sim Molecular Dynamics Simulation binding_analysis->md_sim G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound This compound compound->cox2 Inhibition

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxypyridin-4-YL)propanoic acid is a small molecule with structural similarities to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. These enzymes are critical cellular oxygen sensors that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation. Inhibition of PHDs prevents HIF-α degradation, leading to its stabilization and the activation of downstream hypoxia-responsive genes. This pathway is a significant therapeutic target for conditions such as the anemia associated with chronic kidney disease.

These application notes provide a comprehensive framework for the in vitro characterization of this compound as a potential HIF-PHD inhibitor. The protocols detailed below will enable researchers to determine the potency and mechanism of action of this compound.

Quantitative Data Summary of Known HIF-PHD Inhibitors

The following table summarizes the in vitro potency of several well-characterized HIF-PHD inhibitors against the three human PHD isoforms. This data is crucial for establishing appropriate concentration ranges for in vitro experiments with this compound and serves as a benchmark for comparing its activity.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[1]
Daprodustat3.522.25.5[1]
Roxadustat-591-[1]
Molidustat480280450[1]

Note: IC₅₀ values can exhibit variability depending on the specific assay conditions.

Signaling Pathway

The primary mechanism of action for HIF-PHD inhibitors involves the stabilization of HIF-1α, which subsequently leads to the transcription of target genes.

HIF_Pathway cluster_normoxia Normoxia cluster_inhibition HIF-PHD Inhibition PHD_active PHD (Active) VHL VHL PHD_active->VHL binds hydroxylated HIF-1α HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD_active Hydroxylation Degradation Degradation O2 O₂, 2-OG O2->PHD_active Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation Inhibitor 3-(2-Methoxypyridin-4-YL) propanoic acid PHD_inhibited PHD (Inhibited) Inhibitor->PHD_inhibited HIF1a_stabilized HIF-1α (Stabilized) HIF_complex HIF-1α/β Complex HIF1a_stabilized->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE Nucleus->HRE binds TargetGenes Target Gene Transcription (e.g., EPO, VEGF) HRE->TargetGenes

Caption: Mechanism of HIF-1α stabilization by PHD inhibition.

Experimental Protocols

In Vitro PHD2 Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from a method that monitors the consumption of the PHD co-substrate, α-ketoglutarate (α-KG), providing a direct measure of enzyme activity.[2]

A. Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., residues 556-574)

  • α-Ketoglutarate (α-KG)

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • HEPES buffer (pH 7.5)

  • This compound

  • 2,4-dinitrophenylhydrazine (2,4-DNPH)

  • Sodium hydroxide (NaOH)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~500-540 nm

B. Experimental Workflow:

PHD2_Assay_Workflow start Prepare Assay Buffer: HEPES, Ascorbate, FeSO₄ reagents Add to wells: - PHD2 Enzyme - HIF-1α Peptide - Test Compound start->reagents initiate Initiate Reaction: Add α-KG reagents->initiate incubate Incubate at RT (e.g., 30-60 min) initiate->incubate stop Stop Reaction: Add 2,4-DNPH incubate->stop develop Develop Color: Add NaOH stop->develop read Read Absorbance (~520 nm) develop->read

Caption: Workflow for the colorimetric PHD2 inhibition assay.

C. Detailed Protocol:

  • Prepare a reaction buffer containing HEPES, ascorbate, and FeSO₄.

  • In a 96-well plate, add the reaction buffer, recombinant PHD2 enzyme, and the HIF-1α peptide substrate.

  • Add varying concentrations of this compound to the appropriate wells. Include wells with a known inhibitor as a positive control and DMSO as a vehicle control.

  • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a saturating concentration of α-KG (e.g., 100-500 µM).[2]

  • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 2,4-DNPH, which derivatizes the remaining α-KG.

  • Incubate for 10 minutes to allow for the derivatization to complete.[2]

  • Add concentrated NaOH to develop a colored product.

  • Read the absorbance on a plate reader. The signal will be inversely proportional to enzyme activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay qualitatively and semi-quantitatively measures the accumulation of HIF-1α protein in cells treated with the test compound.

A. Materials:

  • Human cell line (e.g., HeLa, U2OS, or a renal cell carcinoma line like RCC4)[3]

  • Cell culture medium and supplements

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α and anti-β-actin (or another loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

B. Detailed Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified duration (typically 4-24 hours).[1] Include a vehicle control (DMSO) and a positive control (e.g., Molidustat or CoCl₂).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Protein Quantification: Centrifuge the lysates to remove cell debris and determine the protein concentration of the supernatant.[1]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software and normalize the HIF-1α signal to the loading control.[1]

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF by utilizing a reporter construct containing HREs upstream of a luciferase gene.[1][3]

A. Materials:

  • Transfectable cell line (e.g., HEK293T)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

B. Detailed Protocol:

  • Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[1]

  • Treatment: After 24 hours, replace the medium and treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Determine the EC₅₀ value from the dose-response curve.

Experimental Considerations

  • Concentration Range: Based on the data for known inhibitors, a starting point for in vitro studies would be in the low micromolar to nanomolar range. It is recommended to perform a wide dose-response curve (e.g., from 1 nM to 100 µM) to determine the potency of this compound.

  • Incubation Time: The optimal incubation time should be determined for each assay, with typical time points ranging from 4 to 24 hours for cell-based assays.[1]

  • Cell Line Selection: The choice of cell line can influence the results. It is advisable to test the compound in multiple cell lines to confirm its activity.

By employing these methodologies, researchers can effectively determine the in vitro potency and mechanism of action of this compound, providing a solid foundation for further drug development efforts targeting the HIF pathway.

References

Application Notes and Protocols for 3-(2-Methoxypyridin-4-YL)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this document provides an overview of the potential applications and methodologies based on the known activities of structurally related compounds, namely arylpropanoic acid derivatives and molecules containing a methoxypyridine scaffold. This information is intended to serve as a guide for researchers interested in exploring the potential of 3-(2-Methoxypyridin-4-YL)propanoic acid.

Introduction to Structurally Related Compounds

This compound contains two key structural motifs that are prevalent in medicinally active compounds: a propanoic acid group attached to an aromatic ring (a feature of arylpropanoic acids) and a methoxypyridine core.

  • Arylpropanoic Acid Derivatives: This class of compounds is well-known for its non-steroidal anti-inflammatory drug (NSAID) activity.[1][2] Members of this class, such as ibuprofen and naproxen, typically function by inhibiting cyclooxygenase (COX) enzymes.[1][2] Beyond inflammation, derivatives have been explored for a range of pharmacological activities including analgesic, antibacterial, anticonvulsant, and anticancer effects.[1][2]

  • Methoxypyridine Derivatives: The methoxypyridine scaffold is present in a variety of bioactive molecules. For instance, sulfonamide methoxypyridine derivatives have been investigated as potent dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), important targets in cancer therapy.[3]

Given these precedents, it is plausible that this compound could be investigated for similar biological activities.

Potential Therapeutic Applications and Investigational Pathways

Based on the activities of related compounds, potential therapeutic applications for this compound could be explored in the following areas.

Anti-inflammatory and Analgesic Activity

The presence of the arylpropanoic acid moiety suggests a primary investigation into its potential as an anti-inflammatory and analgesic agent.

G cluster_0 Initial Screening cluster_1 Cell-based Assays cluster_2 In vivo Models Compound Synthesis Compound Synthesis In vitro COX-1/COX-2 Inhibition Assay In vitro COX-1/COX-2 Inhibition Assay Compound Synthesis->In vitro COX-1/COX-2 Inhibition Assay LPS-induced PGE2 production in Macrophages LPS-induced PGE2 production in Macrophages In vitro COX-1/COX-2 Inhibition Assay->LPS-induced PGE2 production in Macrophages Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema LPS-induced PGE2 production in Macrophages->Carrageenan-induced Paw Edema Formalin Test for Analgesia Formalin Test for Analgesia Carrageenan-induced Paw Edema->Formalin Test for Analgesia

Caption: Workflow for evaluating the anti-inflammatory and analgesic potential of a novel compound.

Anticancer Activity (PI3K/mTOR Pathway)

The methoxypyridine core, found in known PI3K/mTOR inhibitors, suggests that this compound could be evaluated as an anticancer agent.[3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

References

Application Notes and Protocols: 3-(2-Methoxypyridin-4-YL)propanoic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher, Scientist, and Drug Development Professional,

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no available information on the use of 3-(2-Methoxypyridin-4-YL)propanoic acid as a chemical probe. Extensive searches have not yielded any data regarding its biological targets, mechanism of action, or established experimental protocols.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time. The core requirements—including the presentation of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research on this specific compound in the capacity of a chemical probe.

While the requested information for this particular molecule is unavailable, we are providing a generalized framework and example protocols that are typically included in application notes for chemical probes. This information is intended to serve as a general guide for researchers working with other validated chemical probes.

I. General Principles of Utilizing Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. A well-characterized chemical probe should ideally have:

  • High Potency: Effective at low concentrations to minimize off-target effects.

  • High Selectivity: Interacts with a specific target or a very limited number of targets.

  • Known Mechanism of Action: The nature of the interaction with the target (e.g., inhibitor, activator, antagonist) is well-understood.

  • Cellular Activity: The ability to penetrate cell membranes and engage its target in a cellular context.

  • A Structurally Similar Inactive Control: A molecule that is chemically similar to the probe but does not interact with the target, used to distinguish on-target from off-target effects.

II. Example Experimental Workflow for a Hypothetical Chemical Probe

The following diagram illustrates a general workflow for characterizing a novel chemical probe.

G cluster_0 Probe Characterization Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies

Caption: A typical workflow for the validation of a chemical probe.

III. Example Protocols (Generalized)

Below are generalized protocols that would be adapted for a specific chemical probe.

A. Western Blotting to Assess Target Engagement

This protocol is used to determine if the chemical probe affects a signaling pathway downstream of its target.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the chemical probe (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

    • Include a negative control compound where available.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and resolve by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target protein and downstream signaling molecules.

    • Use an appropriate secondary antibody and detect with a chemiluminescent substrate.

B. Cell Viability Assay

This assay measures the effect of the chemical probe on cell proliferation and cytotoxicity.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Treat cells with a serial dilution of the chemical probe.

  • Incubation:

    • Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate IC₅₀ values from the dose-response curves.

IV. Example Data Presentation

Quantitative data from experiments would be presented in tables for clarity.

Table 1: In Vitro IC₅₀ Values for a Hypothetical Probe

Assay TypeTarget ProteinIC₅₀ (nM)
Biochemical AssayTarget X50
Cell-Based AssayTarget X200
Off-Target Kinase PanelKinase Y>10,000
Off-Target Kinase PanelKinase Z>10,000

V. Example Signaling Pathway Diagram

This is a hypothetical signaling pathway that could be modulated by a chemical probe.

G Chemical Probe Chemical Probe Target Kinase Target Kinase Chemical Probe->Target Kinase Inhibition Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Kinase->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Inhibition of a target kinase by a chemical probe.

While we are unable to provide specific information for this compound, we hope this generalized guide will be a valuable resource for your research endeavors with other chemical probes. We recommend consulting chemical probe databases and scientific literature for validated tools relevant to your biological questions.

Application Notes and Protocols for the Analysis of 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(2-Methoxypyridin-4-YL)propanoic acid in various matrices. The methodologies outlined below are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and related fields.

Introduction

This compound is a chemical compound of interest in drug discovery and development. Accurate and precise quantification of this molecule in biological and chemical samples is crucial for pharmacokinetic, toxicokinetic, and quality control studies. This document details two primary analytical methods for its detection: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H11NO3[1]
Molecular Weight181.19 g/mol [2]
Monoisotopic Mass181.0739 Da[1]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Prepare the sample to a target concentration within the calibration range using the diluent. Filter the final solution through a 0.45 µm PVDF membrane filter before injection.[3]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 38:62 (v/v) ratio.[4][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 264 nm.[3]

  • Run Time: 20 minutes.[3]

Data Presentation
ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Workflow Diagram

HPLC_Workflow A Sample Preparation (Dissolution & Filtration) B HPLC System A->B Inject Sample C C18 Column (250 x 4.6 mm, 5 µm) B->C Mobile Phase Flow D Isocratic Elution (ACN:Buffer) C->D Separation E UV Detector (264 nm) D->E Elution F Data Acquisition & Analysis E->F Signal LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 LC LC Separation (C18 Column) P5->LC Injection ESI ESI Source (Positive Ion Mode) LC->ESI MS Mass Spectrometry MRM MRM Detection (m/z 182.08 -> Products) MS->MRM ESI->MS DATA Data Quantification MRM->DATA

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the use of 3-(2-Methoxypyridin-4-YL)propanoic acid in cell culture experiments. Due to a lack of specific published data on the optimal dosage and mechanism of action for this particular compound, this protocol offers a generalized framework based on common practices for introducing novel small molecules to in vitro cell systems. The provided concentration ranges are starting points for dose-response studies, and the proposed experimental workflows are designed to elucidate the compound's biological activity.

Introduction

This compound is a small molecule with potential biological activity. As a derivative of propanoic acid and methoxypyridine, it may interact with various cellular pathways. However, to date, there is no specific literature detailing its effects or recommended dosage in cell culture. Therefore, researchers should approach its use with a systematic and investigative mindset. These notes provide a starting point for determining the effective concentration range and potential biological effects of this compound.

Materials and Reagents

  • This compound (Source to be specified by the researcher)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Cell line of interest

  • Cell viability assay (e.g., MTT, PrestoBlue™, or similar)

  • Sterile, disposable labware (pipettes, tubes, flasks, plates)

Preparation of Stock Solution

A concentrated stock solution is essential for accurate and reproducible dosing.

Protocol:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Recommended Dosage for Initial Screening

Since no established dosage is available, a broad concentration range should be tested initially to determine the cytotoxic and sub-toxic concentrations.

Table 1: Recommended Concentration Ranges for Initial Dose-Response Experiments

Experiment TypeRecommended Concentration RangePurpose
Initial Cytotoxicity Screen 0.1 µM - 100 µMTo determine the concentration at which the compound affects cell viability.
Sub-toxic Functional Assays 0.01 µM - 10 µMFor investigating biological effects without inducing significant cell death.

Experimental Protocols

Cell Viability Assay (Dose-Response Curve)

This protocol will establish the half-maximal inhibitory concentration (IC50) of the compound on the chosen cell line.

Workflow Diagram:

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis seed Seed cells in a 96-well plate prepare Prepare serial dilutions of the compound seed->prepare treat Add compound dilutions to wells prepare->treat incubate1 Incubate for 24, 48, or 72 hours treat->incubate1 add_reagent Add viability reagent (e.g., MTT) incubate1->add_reagent incubate2 Incubate as per manufacturer's instructions add_reagent->incubate2 measure Measure absorbance/fluorescence incubate2->measure analyze Calculate cell viability and plot dose-response curve measure->analyze determine_ic50 Determine IC50 value analyze->determine_ic50

Caption: Workflow for determining the IC50 of a novel compound.

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A typical range for initial screening is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO only) and a no-treatment control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Perform a cell viability assay according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Investigating Potential Signaling Pathways

Based on the structure of the compound, it is hypothesized that it may interact with kinase signaling pathways. The following is a generalized workflow to screen for effects on common pathways like PI3K/AKT/mTOR or MAPK/ERK.

Signaling Pathway Investigation Workflow:

G cluster_0 Experiment Setup cluster_1 Protein Analysis cluster_2 Data Interpretation treat_cells Treat cells with sub-toxic concentration of compound lyse_cells Lyse cells at different time points treat_cells->lyse_cells quantify Quantify protein concentration lyse_cells->quantify western_blot Perform Western Blot for key signaling proteins (e.g., p-AKT, p-ERK) quantify->western_blot analyze_blots Analyze changes in protein phosphorylation western_blot->analyze_blots formulate_hypothesis Formulate hypothesis on mechanism of action analyze_blots->formulate_hypothesis

Caption: Workflow for investigating the effect on signaling pathways.

Protocol:

  • Treat cells with a sub-toxic concentration of this compound (determined from the cell viability assay) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration in each lysate.

  • Perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., AKT, ERK, mTOR).

  • Analyze the results to determine if the compound modulates these pathways.

Conclusion

The provided protocols offer a foundational approach for characterizing the in vitro effects of this compound. Researchers should meticulously document their findings, including dose-response curves and observed cellular effects, to contribute to the understanding of this novel compound. Further experiments, such as cell cycle analysis, apoptosis assays, and more specific pathway investigations, should be designed based on the initial screening results.

Application Note and Protocol: Determination of the Solubility of 3-(2-Methoxypyridin-4-YL)propanoic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Methoxypyridin-4-YL)propanoic acid is a chemical compound with potential applications in various research and development settings. A fundamental physicochemical property that is crucial for its handling, formulation, and biological testing is its solubility in common laboratory solvents. Understanding the solubility profile is essential for designing experiments, developing formulations, and ensuring accurate results in biological assays. This document provides a detailed protocol for determining the thermodynamic solubility of this compound in a range of common laboratory solvents. While specific quantitative solubility data for this compound is not widely published, the following protocols offer a standardized approach for its experimental determination.

Data Presentation

The following table should be used to summarize the experimentally determined solubility of this compound.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

SolventPolarity IndexQualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)Quantitative Solubility (mg/mL or µM)
Water10.2
Phosphate-Buffered Saline (PBS) pH 7.4~10
Methanol5.1
Ethanol4.3
Isopropanol3.9
Acetonitrile5.8
Dimethyl Sulfoxide (DMSO)7.2
N,N-Dimethylformamide (DMF)6.4
Tetrahydrofuran (THF)4.0
Dichloromethane (DCM)3.1
Ethyl Acetate4.4
Hexanes0.1

Experimental Protocols

This section details the "shake-flask" method, a gold standard for determining thermodynamic solubility.[1][2] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound.

Materials and Reagents

  • This compound (solid)

  • Selected solvents (see Table 1), analytical grade or higher

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Protocol for Thermodynamic Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed. A general guideline is to add enough solid so that it is visibly present after the incubation period.

    • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

    • Securely cap the vial and vortex briefly to disperse the solid.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[1][2] The time required for equilibration should be determined experimentally by measuring the concentration at different time points until it remains constant.[2]

  • Separation of Undissolved Solid:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • To separate the dissolved compound from the solid, two methods can be used:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

      • Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent used.

  • Quantification of Dissolved Compound:

    • The concentration of this compound in the clear, saturated solution is then determined. This is typically done using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Standard Curve Preparation: A standard curve must be generated by preparing a series of solutions of known concentrations of the compound in the same solvent.

    • Sample Analysis:

      • Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

      • Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.

      • Use the standard curve to calculate the concentration of the diluted solution.

      • Multiply the result by the dilution factor to obtain the concentration of the saturated solution, which represents the thermodynamic solubility.

Mandatory Visualization

G start Start: Prepare Materials add_solid Add excess solid compound to a vial start->add_solid add_solvent Add a known volume of the selected solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_solvent->equilibrate separate Separate undissolved solid (Centrifugation or Filtration) equilibrate->separate quantify Quantify compound concentration in the saturated solution (e.g., HPLC or UV-Vis) separate->quantify prepare_standards Prepare standard solutions of known concentrations prepare_standards->quantify analyze Calculate solubility using the standard curve quantify->analyze end End: Report Solubility Data analyze->end

Caption: Workflow for Thermodynamic Solubility Determination.

References

Application Notes: 3-(2-Methoxypyridin-4-YL)propanoic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxypyridin-4-YL)propanoic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. Its unique structural features, including the methoxypyridine core and the propanoic acid side chain, allow for versatile chemical modifications and targeted interactions with various biological macromolecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent therapeutic agents, with a focus on its application in the development of Tropomyosin Receptor Kinase (TRK) inhibitors for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃PubChem
Molecular Weight181.19 g/mol PubChem
AppearanceWhite to off-white solidCommercial Suppliers
SolubilitySoluble in methanol, ethanol, DMSO, and aqueous baseGeneral Chemical Knowledge

Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate for the synthesis of complex bioactive molecules. The carboxylic acid moiety serves as a handle for amide bond formation, a common linkage in drug molecules, allowing for the introduction of diverse amine-containing fragments to explore structure-activity relationships (SAR).

Case Study: Synthesis of TRK Inhibitors

A significant application of this compound is in the synthesis of potent Tropomyosin Receptor Kinase (TRK) inhibitors. TRK kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes, which encode the TRK receptors, can lead to the formation of fusion proteins with oncogenic activity. These TRK fusion proteins are found in a wide range of adult and pediatric cancers and are considered key drivers of tumor growth and survival. Therefore, inhibitors of TRK kinases have emerged as promising targeted therapies for these cancers.

The 2-methoxypyridine core of this compound can effectively occupy specific binding pockets within the kinase domain of TRK, while the propanoic acid side chain allows for the attachment of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following section provides a detailed protocol for a key transformation involving this compound: amide coupling to a complex amine, a critical step in the synthesis of TRK inhibitors.

Protocol 1: Amide Coupling with a Substituted Indazole Amine

This protocol describes the synthesis of a key amide intermediate in the development of TRK inhibitors, as adapted from patent literature.

Reaction Scheme:

G acid This compound plus + acid->plus amine Substituted Indazole Amine reagents HATU, DIPEA DMF, rt amine->reagents plus->amine product Amide Product (TRK Inhibitor Precursor) reagents->product

Amide coupling reaction workflow.

Materials:

  • This compound

  • Substituted Indazole Amine (e.g., 5-(2-fluoro-4-aminophenoxy)-1-methyl-1H-indazole)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the substituted indazole amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide product.

Expected Results:

This procedure typically affords the desired amide product in good to excellent yields (70-90%). The purity and identity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield70-90%
Purity (by LC-MS)>95%
¹H NMRConsistent with the expected structure
Mass Spectrum (ESI+)[M+H]⁺ corresponding to the product

Signaling Pathway and Mechanism of Action

The derivatives synthesized from this compound, particularly TRK inhibitors, function by blocking the ATP-binding site of the TRK kinase domain. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the oncogenic signaling cascade driven by TRK fusion proteins.

G cluster_cell Cancer Cell cluster_pathway Downstream Signaling TRK_Fusion TRK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Fusion->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Fusion->PI3K_AKT_mTOR Activates Inhibitor TRK Inhibitor (derived from building block) Inhibitor->TRK_Fusion Inhibits (ATP Competitive) ATP ATP ATP->TRK_Fusion Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Inhibition of TRK signaling pathway.

As depicted in the diagram, the TRK inhibitor, synthesized using this compound as a key building block, competitively binds to the ATP-binding site of the TRK fusion protein. This action blocks the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors, most notably for the development of TRK inhibitors. Its straightforward reactivity in amide coupling reactions, combined with the favorable binding properties of the methoxypyridine core, makes it an attractive starting material for drug discovery campaigns targeting a range of oncogenic kinases. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their synthetic and medicinal chemistry programs.

role of 3-(2-Methoxypyridin-4-YL)propanoic acid in drug discovery pipelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application note is a hypothetical example created to demonstrate the expected format and content for a novel compound in a drug discovery pipeline. The compound 3-(2-Methoxypyridin-4-YL)propanoic acid , hereafter referred to as "MMPA," is not currently a widely documented agent in public scientific literature. All data, protocols, and mechanisms described below are illustrative and based on plausible scenarios for a compound of this structural class, specifically as a selective Histone Deacetylase 6 (HDAC6) inhibitor.

Application Note: MMPA, a Novel and Selective HDAC6 Inhibitor

Introduction

MMPA (this compound) is a novel, small molecule inhibitor of Histone Deacetylase 6 (HDAC6). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. HDAC6, a unique cytoplasmic-localized Class IIb HDAC, is particularly known for its role in regulating cell motility, protein degradation, and stress responses through deacetylation of non-histone targets such as α-tubulin and cortactin. Dysregulation of HDAC6 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

MMPA demonstrates high potency and selectivity for HDAC6 over other HDAC isoforms, making it a valuable chemical probe for studying HDAC6 biology and a potential therapeutic candidate. Its mode of action involves the chelation of the zinc ion within the HDAC6 catalytic domain by the propanoic acid moiety. This application note provides an overview of MMPA's biochemical and cellular activity, along with detailed protocols for its use in research settings.

Data Presentation

Table 1: Biochemical Potency and Selectivity of MMPA

This table summarizes the in vitro inhibitory activity of MMPA against a panel of recombinant human HDAC isoforms. The IC50 values were determined using a fluorogenic substrate assay.

HDAC IsoformIC50 (nM)Fold Selectivity (vs. HDAC1)
HDAC6 8.2 >1200x
HDAC1>10,0001x
HDAC2>10,000>1000x
HDAC3>10,000>1000x
HDAC82,5004x
Table 2: Cellular Activity of MMPA in A549 Human Lung Carcinoma Cells

This table outlines the cellular effects of MMPA after a 24-hour treatment period in the A549 cell line.

AssayEndpointEC50 / Result
Cell Viability (MTT Assay)Reduction in cell proliferation450 nM
α-Tubulin Acetylation (Western Blot)Increase in acetyl-α-tubulinEC50 = 50 nM
Apoptosis (Caspase 3/7 Assay)Induction of apoptosis3-fold increase at 500 nM
Table 3: Physicochemical and Pharmacokinetic Properties of MMPA

This table presents key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MMPA.

ParameterValue
Molecular Weight195.2 g/mol
Aqueous Solubility (pH 7.4)1.2 mg/mL
LogP1.5
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/s
Plasma Protein Binding (Human)85%

Signaling Pathway and Mechanism of Action

MMPA selectively binds to the active site of HDAC6, inhibiting its deacetylase activity. The primary downstream effect of this inhibition is the hyperacetylation of α-tubulin, a key component of the microtubule network. Increased tubulin acetylation disrupts microtubule dynamics, affecting crucial cellular processes such as intracellular transport and cell migration. In cancer cells, this can lead to cell cycle arrest and apoptosis.

HDAC6_Pathway cluster_0 Cytoplasm MMPA MMPA HDAC6 HDAC6 MMPA->HDAC6 Inhibition Deacetylated_Tubulin α-Tubulin-Lys40 (Deacetylated) HDAC6->Deacetylated_Tubulin Deacetylation Tubulin α-Tubulin-Lys40 (Acetylated) Microtubule Microtubule Stabilization Tubulin->Microtubule Deacetylated_Tubulin->Tubulin Acetylation (HATs) Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: Mechanism of MMPA-induced apoptosis via HDAC6 inhibition.

Experimental Protocols

Protocol 1: In Vitro HDAC6 Enzymatic Assay

This protocol describes the determination of MMPA's IC50 value against recombinant human HDAC6 using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC6 enzyme (e.g., from BPS Bioscience)

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (with Trichostatin A to stop the reaction)

  • MMPA compound stock (10 mM in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader (Ex/Em = 360/460 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of MMPA in DMSO, followed by a 1:100 dilution in Assay Buffer. The final concentration in the assay should range from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute the HDAC6 enzyme to the working concentration (e.g., 2 ng/µL) in cold Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • 40 µL of Assay Buffer

    • 10 µL of diluted MMPA or DMSO (for control wells)

    • 25 µL of diluted HDAC6 enzyme. Mix gently.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (final concentration ~10 µM) to all wells to start the reaction.

  • Reaction Progression: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Add 100 µL of Developer solution to each well to stop the enzymatic reaction.

  • Signal Reading: Incubate at room temperature for 15 minutes, then read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each MMPA concentration relative to the DMSO control. Plot the percent inhibition against the log of MMPA concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for α-Tubulin Acetylation

This protocol details the procedure to measure the increase in acetylated α-tubulin in A549 cells following treatment with MMPA.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (A549 cells + MMPA) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-acetyl-α-tubulin, Anti-α-tubulin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Densitometry I->J

Caption: Workflow for Western blot analysis of protein acetylation.

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K Medium + 10% FBS)

  • MMPA compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-acetyl-α-tubulin (Lys40), Mouse anti-α-tubulin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of MMPA (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the fold-change relative to the untreated control.

Application Notes and Protocols for Developing Cell-Based Assays with 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for researchers to investigate the biological activity of the novel compound 3-(2-Methoxypyridin-4-YL)propanoic acid. Given the limited existing data on this molecule, this document outlines a systematic, multi-phase approach starting from initial target hypothesis generation through to detailed mechanistic studies. The protocols provided are designed to be adaptable and serve as a foundation for developing robust cell-based assays to elucidate the compound's mechanism of action and potential therapeutic applications.

Phase 1: Target Hypothesis Generation and Initial Screening

The initial step when characterizing a novel compound is to generate hypotheses about its potential biological targets. This can be achieved through a combination of computational methods and broad phenotypic screening.

Application Note 1: In Silico Target Prediction

Computational, or in silico, methods are a time and cost-effective first step to predict potential protein targets for a small molecule based on its chemical structure.[1][2][3] These methods utilize algorithms that compare the structure of the query compound to libraries of known bioactive molecules and their targets.

Workflow for In Silico Target Prediction

cluster_0 In Silico Target Prediction Compound_Structure Input Compound Structure (SMILES or SDF format) Prediction_Software Utilize Target Prediction Software (e.g., SwissTargetPrediction, SuperPred, etc.) Compound_Structure->Prediction_Software Database_Comparison Compare against databases of known ligand-target interactions Prediction_Software->Database_Comparison Target_List Generate a ranked list of potential protein targets Database_Comparison->Target_List Pathway_Analysis Perform pathway analysis on top hits to identify enriched biological processes Target_List->Pathway_Analysis

Caption: Workflow for in silico target prediction of this compound.

Application Note 2: Broad Phenotypic Screening for Cytotoxicity

A primary phenotypic screen is essential to determine if the compound exhibits any cytotoxic or anti-proliferative effects.[4][5] This is often performed using a panel of diverse human cancer cell lines.

Experimental Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol describes the use of an MTT or similar colorimetric assay to assess cell viability after treatment with the compound.

Methodology:

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, PC-3, A549, HeLa) in 96-well plates at a density that ensures they are in a logarithmic growth phase at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium.

  • Compound Treatment: Treat the cells with the serially diluted compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Hypothetical Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast Cancer> 1000.8
PC-3Prostate Cancer15.21.2
A549Lung Cancer8.90.5
HeLaCervical Cancer> 1000.7

Phase 2: Target Validation and Assay Development

Based on the results from Phase 1, a more focused investigation into the potential targets can begin. For instance, if the in silico analysis suggests kinase targets and the phenotypic screen shows anti-proliferative activity, kinase-specific assays would be appropriate.

Application Note 3: Kinase Activity Profiling

Dysregulation of protein kinases is a common feature in many diseases, including cancer.[1] Cell-based assays can determine if the compound inhibits the activity of a specific kinase within a cellular context.

Experimental Protocol 2: Cellular Phosphorylation Assay (ELISA-based)

This protocol outlines a method to quantify the phosphorylation of a specific kinase substrate in cell lysates.[1]

Methodology:

  • Cell Seeding and Starvation: Seed a relevant cell line (e.g., A549 if the compound was active in this line) in 96-well plates. Once confluent, serum-starve the cells for 18-24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known activator of the kinase of interest (e.g., a growth factor like EGF for EGFR signaling) for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer.

  • ELISA:

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the substrate of interest.

    • Incubate to allow the substrate to bind.

    • Wash the plate and add a detection antibody that is specific to the phosphorylated form of the substrate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a TMB substrate and stop the reaction.

    • Read the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-substrate signal to the total protein concentration and determine the IC₅₀ of the compound's inhibitory effect.

Hypothetical Data Presentation:

Compound Concentration (µM)Absorbance at 450 nm (Normalized)% Inhibition of Phosphorylation
0 (Vehicle)1.250
0.11.185.6
10.9524
100.5258.4
500.2381.6
1000.1588

Workflow for Target Validation

cluster_1 Target Validation Workflow Initial_Hits Hits from In Silico Prediction and Phenotypic Screening Hypothesis Formulate Target Hypothesis (e.g., Kinase, GPCR, etc.) Initial_Hits->Hypothesis Assay_Selection Select Appropriate Assay (e.g., Phosphorylation Assay, Reporter Assay) Hypothesis->Assay_Selection Dose_Response Perform Dose-Response Experiments Assay_Selection->Dose_Response Data_Analysis Analyze Data and Determine IC50/EC50 Dose_Response->Data_Analysis Target_Confirmed Validated Target Data_Analysis->Target_Confirmed

Caption: A streamlined workflow for validating hypothesized targets.

Phase 3: Mechanism of Action and Pathway Analysis

Once a direct target has been validated, the next step is to understand how the compound's interaction with this target affects downstream signaling pathways.

Application Note 4: Reporter Gene Assays for Pathway Analysis

Reporter gene assays are used to monitor the activity of a specific signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) that is under the control of a promoter regulated by that pathway.[1]

Experimental Protocol 3: NF-κB Reporter Gene Assay

This protocol is for assessing the effect of the compound on the NF-κB signaling pathway, which is often downstream of various kinases and receptors.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with this compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a known activator of the NF-κB pathway (e.g., TNF-α).

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Cell Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the stimulated control.

Hypothetical Signaling Pathway

cluster_2 Hypothetical Signaling Pathway Compound 3-(2-Methoxypyridin-4-YL) propanoic acid Target_Kinase Target Kinase (e.g., IKK) Compound->Target_Kinase Inhibits IKB IκB Phosphorylation and Degradation Target_Kinase->IKB Inhibits NFkB NF-κB Translocation to Nucleus IKB->NFkB Inhibits Gene_Expression Target Gene Expression (e.g., Pro-inflammatory Cytokines) NFkB->Gene_Expression Activates

Caption: Hypothetical inhibition of the NF-κB pathway by the compound.

Conclusion

The application notes and protocols outlined provide a structured approach for the initial characterization of the novel compound this compound. By employing a phased strategy of in silico prediction, phenotypic screening, target validation, and pathway analysis, researchers can effectively move from an unknown molecule to a compound with a defined mechanism of action, paving the way for further preclinical development.

References

Application Notes and Protocols: 3-(2-Methoxypyridin-4-YL)propanoic acid for Studying Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxypyridin-4-YL)propanoic acid is a small molecule with potential applications in the study of protein-ligand interactions. Its chemical structure, featuring a methoxypyridine ring and a propanoic acid moiety, suggests the possibility of forming various non-covalent interactions with protein targets, including hydrogen bonds, and hydrophobic interactions. These application notes provide a comprehensive overview of the methodologies and protocols for characterizing the binding of this compound to a target protein, making it a valuable tool for researchers in drug discovery and chemical biology. While specific target information for this compound is still under investigation, the following protocols are based on established techniques for studying protein-ligand interactions and can be adapted for a specific protein of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing experiments and interpreting binding data.

PropertyValueReference
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol
SMILES COC1=NC=CC(=C1)CCC(=O)O[1]
InChIKey UIRMZWVSXQGAQI-UHFFFAOYSA-N[1]
Predicted XlogP 0.9[1]

Application in Protein-Ligand Interaction Studies

This compound can be utilized as a chemical probe to investigate the structure, function, and regulation of target proteins. The primary applications include:

  • Binding Affinity and Thermodynamics: Quantifying the strength of the interaction between the compound and its protein target.

  • Kinetics of Binding: Determining the rates of association and dissociation of the compound-protein complex.

  • Structural Biology: Elucidating the three-dimensional structure of the compound bound to its target protein to understand the molecular basis of recognition.

  • Fragment-Based Screening: Serving as a starting point or a fragment for the development of more potent and selective inhibitors or modulators.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with a hypothetical protein target are provided below.

Protocol 1: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kb), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[2]

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES).

  • This compound dissolved in the same buffer.

  • Isothermal Titration Calorimeter.

Method:

  • Prepare the protein solution at a concentration of 10-50 µM in the calorimeter cell.

  • Prepare the ligand solution at a concentration 10-20 times that of the protein concentration in the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the protein solution.

  • Record the heat changes after each injection.

  • Analyze the data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[2]

Hypothetical Data Presentation:

ParameterValue
Binding Affinity (Kd) 5.2 µM
Stoichiometry (n) 1.05
Enthalpy (ΔH) -8.5 kcal/mol
Entropy (ΔS) 2.1 cal/mol/deg
Protocol 2: Kinetic Analysis using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions.[3] It provides kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd).

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip).

  • Purified target protein.

  • This compound.

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

Method:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of the compound over the sensor surface and monitor the binding response in real-time (association phase).

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound-protein complex (dissociation phase).

  • Regenerate the sensor surface to remove any bound ligand.

  • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (KD).

Hypothetical Data Presentation:

ParameterValue
Association Rate (ka) 1.2 x 10^4 M⁻¹s⁻¹
Dissociation Rate (kd) 6.5 x 10⁻² s⁻¹
Equilibrium Dissociation Constant (KD) 5.4 µM
Protocol 3: Structural Elucidation using X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, revealing the precise atomic interactions and binding modes.[3]

Materials:

  • Highly pure and concentrated target protein.

  • This compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment.

Method:

  • Co-crystallize the target protein with an excess of this compound by setting up crystallization trials using various precipitants and conditions.

  • Alternatively, soak pre-formed crystals of the apo-protein in a solution containing the compound.

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

  • Build the model of the protein-ligand complex and refine the structure.

  • Analyze the electron density maps to confirm the binding pose of this compound and identify key interactions with the protein.

Visualizations

Experimental Workflow for Protein-Ligand Interaction Studies

G cluster_0 Initial Characterization cluster_1 Structural Analysis cluster_2 Data Analysis & Interpretation Compound Preparation Compound Preparation ITC ITC Compound Preparation->ITC Binding Affinity Thermodynamics Co-crystallization Co-crystallization Compound Preparation->Co-crystallization Binding Parameters Binding Parameters ITC->Binding Parameters Protein Purification Protein Purification Protein Purification->ITC SPR SPR Protein Purification->SPR Binding Kinetics Protein Purification->Co-crystallization Kinetic Constants Kinetic Constants SPR->Kinetic Constants X-ray Crystallography X-ray Crystallography Co-crystallization->X-ray Crystallography 3D Structure Binding Mode Analysis Binding Mode Analysis X-ray Crystallography->Binding Mode Analysis

Caption: Workflow for characterizing protein-ligand interactions.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a ligand binding to a receptor protein.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds to Downstream Effector 1 Downstream Effector 1 Receptor->Downstream Effector 1 Activates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Phosphorylates Cellular Response Cellular Response Downstream Effector 2->Cellular Response Initiates

Caption: A generic signaling pathway initiated by ligand binding.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the synthesis yield of 3-(2-Methoxypyridin-4-YL)propanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Malonic Ester Alkylation Step

  • Question: I am experiencing a low yield during the alkylation of diethyl malonate with 4-bromo-2-methoxypyridine. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Ensure that 4-bromo-2-methoxypyridine and diethyl malonate are pure and dry. Impurities can lead to side reactions.

    • Base Selection and Handling: Sodium ethoxide is commonly used. Ensure it is freshly prepared or properly stored to maintain its reactivity. The stoichiometry of the base is crucial; use a slight excess to ensure complete deprotonation of the malonic ester.

    • Reaction Temperature: The reaction temperature should be carefully controlled. While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition of the reactants or products.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times may increase the formation of byproducts.

Issue 2: Formation of Dialkylated Byproduct

  • Question: I am observing a significant amount of a dialkylated byproduct in my reaction mixture. How can I minimize its formation?

  • Answer: The formation of a dialkylated product is a common issue in malonic ester synthesis. To minimize this:

    • Stoichiometry: Use a slight excess of diethyl malonate relative to 4-bromo-2-methoxypyridine. This will favor the mono-alkylation product.

    • Controlled Addition: Add the 4-bromo-2-methoxypyridine solution slowly to the solution of the deprotonated diethyl malonate. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.

Issue 3: Incomplete Hydrolysis of the Diethyl Ester

  • Question: The hydrolysis of the diethyl 2-(2-methoxypyridin-4-yl)malonate is incomplete, resulting in a mixture of the diacid, mono-acid, and starting ester. How can I ensure complete hydrolysis?

  • Answer: Incomplete hydrolysis can be addressed by modifying the reaction conditions:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing for an extended period is often necessary for complete saponification.

    • Concentration of Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide to drive the reaction to completion.

    • Solvent System: Ensure the diethyl ester is soluble in the reaction medium. A co-solvent like ethanol or methanol with water can improve solubility.

Issue 4: Difficulty in Purification of the Final Product

  • Question: I am facing challenges in purifying the final this compound. What are the recommended purification methods?

  • Answer: Purification of pyridine carboxylic acids can be challenging due to their amphoteric nature.

    • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining a pure solid product. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetone/water).

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid and the basic nature of the pyridine ring. Dissolve the crude product in a dilute basic solution, wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the pure product.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A mobile phase containing a small amount of acetic acid or formic acid can help to reduce tailing of the acidic compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A reliable method is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable 4-substituted-2-methoxypyridine, such as 4-bromo-2-methoxypyridine, followed by hydrolysis and decarboxylation of the resulting substituted malonic ester.

Q2: Are there alternative synthetic strategies to improve the overall yield?

A2: Yes, other methods can be explored:

  • Heck or Suzuki Cross-Coupling: These reactions can be used to couple a 4-halopyridine derivative with a three-carbon synthon, such as an acrylate, followed by reduction and hydrolysis.

  • Knoevenagel Condensation: Condensation of 2-methoxy-pyridine-4-carbaldehyde with malonic acid followed by reduction of the resulting double bond can also yield the desired product.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle strong bases and acids with care. When working with flammable organic solvents, ensure there are no ignition sources nearby.

Quantitative Data Summary

ParameterCondition ACondition BCondition C
Alkylation Step
BaseSodium EthoxidePotassium CarbonateSodium Hydride
SolventEthanolDMFTHF
TemperatureReflux80 °C60 °C
Approximate Yield 65% 50% 75%
Hydrolysis Step
BaseNaOHKOHLiOH
SolventEthanol/WaterMethanol/WaterTHF/Water
TemperatureRefluxReflux80 °C
Approximate Yield 90% 92% 88%

Note: The yields presented are typical and can vary based on specific experimental conditions and the scale of the reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Malonic Ester Synthesis

Step 1: Diethyl 2-(2-methoxypyridin-4-yl)malonate Synthesis

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at room temperature.

  • After the addition is complete, add a solution of 4-bromo-2-methoxypyridine (1.0 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-methoxypyridin-4-yl)malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Dissolve the crude diethyl 2-(2-methoxypyridin-4-yl)malonate from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (3-4 eq).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 4-5, which will cause the diacid intermediate to decarboxylate and the final product to precipitate.

  • Heat the acidified mixture gently for a short period to ensure complete decarboxylation.

  • Cool the mixture in an ice bath and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation A 4-Bromo-2-methoxypyridine D Diethyl 2-(2-methoxypyridin-4-yl)malonate A->D B Diethyl Malonate B->D C Sodium Ethoxide C->D Base G This compound D->G E NaOH / H2O E->G Hydrolysis F HCl F->G Decarboxylation TroubleshootingLogic Start Low Synthesis Yield Step1 Check Alkylation Step Start->Step1 Step2 Check Hydrolysis/ Decarboxylation Start->Step2 Purity Impure Starting Materials? Step1->Purity Base Ineffective Base? Step1->Base Conditions1 Suboptimal Temp/Time? Step1->Conditions1 Hydrolysis Incomplete Hydrolysis? Step2->Hydrolysis Decarbox Incomplete Decarboxylation? Step2->Decarbox Purification Purification Loss? Step2->Purification Solution1 Purify Reagents Purity->Solution1 Solution2 Use Fresh/Stronger Base Base->Solution2 Solution3 Optimize Conditions (TLC) Conditions1->Solution3 Solution4 Increase Reaction Time/Temp Hydrolysis->Solution4 Solution5 Gentle Heating after Acidification Decarbox->Solution5 Solution6 Optimize Purification Method Purification->Solution6

Technical Support Center: 3-(2-Methoxypyridin-4-YL)propanoic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Methoxypyridin-4-YL)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a pyridine-containing carboxylic acid. Compounds with this structural motif are of interest in drug discovery. For instance, structurally related pyridine carboxylic acids, such as nicotinic acid (niacin), are known to be agonists of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1][2][3][] Activation of GPR109A is involved in mediating the antilipolytic effects of niacin, making it a target for the treatment of dyslipidemia.[1][] Therefore, this compound may be investigated for similar or other biological activities.

Q2: What are the general solubility characteristics of this compound?

Q3: How can I purify this compound?

Purification can typically be achieved through crystallization or chromatography. A common challenge with pyridine carboxylic acids is their zwitterionic nature, which can complicate purification. One potential issue is the similar pKa values of the protonated pyridine ring and the carboxylic acid group, which can make it difficult to find a pH where the molecule is neutral and readily soluble in organic solvents for extraction away from aqueous-soluble impurities.

A general approach for the purification of a pyridine carboxylic acid is as follows:

  • Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic organic impurities.

  • Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to a pH where the carboxylic acid is protonated. The optimal pH for precipitation should be determined empirically, but is often near the isoelectric point.

  • If the product precipitates, it can be collected by filtration. If it oils out, it can be extracted with an organic solvent.

  • The collected solid can be further purified by recrystallization from a suitable solvent or solvent system.

Alternatively, the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to facilitate purification by silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid.

Troubleshooting Guides

Synthesis

Problem: Low or no yield of the desired product.

Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).- If the reaction has stalled, consider increasing the reaction temperature or time.- Ensure all reagents are of sufficient purity and are added in the correct stoichiometry.
Side reactions - Pyridine rings can be susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group. Consider running the reaction at a lower temperature to minimize side product formation.- Protect sensitive functional groups if necessary.
Degradation of starting material or product - The methoxypyridine moiety may be sensitive to strong acids or bases. Assess the stability of your starting materials and product under the reaction conditions. Consider using milder reagents or reaction conditions.
Purification

Problem: Difficulty in isolating the product from the reaction mixture.

Potential Cause Troubleshooting Steps
Product is highly soluble in the reaction solvent - If the product does not precipitate upon cooling, try adding an anti-solvent to induce crystallization.- Remove the reaction solvent under reduced pressure and attempt to crystallize the residue from a different solvent system.
Product remains in the aqueous phase during extraction - Carefully adjust the pH of the aqueous solution. The isoelectric point of the molecule, where it has minimum aqueous solubility, may be in a narrow pH range. Perform small-scale pH adjustments and extractions to find the optimal pH for partitioning into the organic layer.- If the product is still not extracting, consider a continuous liquid-liquid extraction or conversion to an ester for easier extraction and purification.
Product co-precipitates with inorganic salts - After acidification, if salts precipitate with your product, try to find a solvent that will dissolve your product but not the inorganic salts. Alternatively, after dissolving the crude solid in a suitable solvent, filter off the insoluble inorganic salts.

Problem: Oily product obtained instead of a solid.

Potential Cause Troubleshooting Steps
Presence of impurities - The oil may contain residual solvent or impurities that are depressing the melting point. Try to remove residual solvent under high vacuum. If impurities are suspected, attempt purification by column chromatography.
Product is a low-melting solid or an oil at room temperature - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available.- Cool the oil in a refrigerator or freezer to see if it solidifies.

Physicochemical Properties

Below is a table summarizing some of the predicted and known physicochemical properties of this compound and a related compound for comparison. Experimental data for the target compound is limited.

PropertyThis compound[5]3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid[6]
Molecular Formula C9H11NO3C10H13NO3
Molecular Weight 181.19 g/mol 195.21 g/mol
Predicted XlogP 0.91.2
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 34

Experimental Protocols

Protocol: Hydrolysis of Ethyl 3-(2-methoxypyridin-4-yl)propanoate

  • Dissolution: Dissolve ethyl 3-(2-methoxypyridin-4-yl)propanoate in a suitable solvent mixture, such as methanol or ethanol and water.

  • Hydrolysis: Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with an organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5. The product may precipitate out of solution.

  • Isolation:

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

    • If the product does not precipitate, extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Visualizations

Signaling Pathway

This compound, as a nicotinic acid analog, may act as an agonist for the GPR109A receptor. The following diagram illustrates the canonical GPR109A signaling pathway.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound (Agonist) GPR109A GPR109A (HCAR2) Ligand->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Inhibition of Lipolysis HSL->Lipolysis Promotes

Caption: GPR109A signaling pathway activated by an agonist.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Ethyl 3-(2-methoxypyridin-4-yl)propanoate Hydrolysis Base-mediated Hydrolysis (e.g., LiOH or NaOH in MeOH/H2O) Start->Hydrolysis Workup Aqueous Work-up (Acidification and Extraction) Hydrolysis->Workup Purification Purification Workup->Purification Crystallization Crystallization Purification->Crystallization Primary Method Chromatography Column Chromatography (if necessary) Purification->Chromatography Alternative Analysis Characterization (NMR, MS, Purity Analysis) Crystallization->Analysis Chromatography->Analysis Final_Product Final Product: this compound Analysis->Final_Product

Caption: Workflow for synthesis and purification.

References

optimizing reaction conditions for 3-(2-Methoxypyridin-4-YL)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-(2-Methoxypyridin-4-yl)propanoic acid. This resource offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, based on a malonic ester synthesis approach.

Q1: I am observing low yield in the first step, the alkylation of diethyl malonate with 4-(chloromethyl)-2-methoxypyridine. What are the possible causes and solutions?

A1: Low yields in the alkylation step can stem from several factors:

  • Ineffective Deprotonation of Diethyl Malonate: The sodium ethoxide used as a base may be of poor quality or have degraded due to moisture.

    • Solution: Use freshly prepared sodium ethoxide or a high-quality commercial grade. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Side Reactions of the Alkylating Agent: 4-(chloromethyl)-2-methoxypyridine can be prone to self-polymerization or other side reactions under strongly basic conditions.

    • Solution: Add the 4-(chloromethyl)-2-methoxypyridine solution slowly to the solution of the diethyl malonate enolate at a controlled temperature (e.g., 0 °C) to minimize side reactions.

  • Dialkylation of Diethyl Malonate: A common side product is the dialkylated malonic ester.

    • Solution: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to the 4-(chloromethyl)-2-methoxypyridine to favor mono-alkylation.

Q2: During the hydrolysis of the diethyl 2-((2-methoxypyridin-4-yl)methyl)malonate, I am not getting a clean conversion to the diacid.

A2: Incomplete hydrolysis can be due to:

  • Insufficient Reaction Time or Temperature: Saponification of sterically hindered esters can be slow.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Inadequate Amount of Base: An insufficient amount of sodium or potassium hydroxide will lead to incomplete hydrolysis.

    • Solution: Use a sufficient excess of the base (e.g., 2.5 to 3 equivalents) to ensure complete saponification of both ester groups.

Q3: The final decarboxylation step is resulting in a mixture of products and a low yield of the desired this compound.

A3: Issues during decarboxylation often relate to:

  • Incorrect Temperature: The temperature for decarboxylation is critical. If it is too low, the reaction will be incomplete. If it is too high, it can lead to decomposition of the product.

    • Solution: The optimal temperature for decarboxylation should be determined experimentally, but a starting point is typically in the range of 140-180 °C. Monitor the evolution of carbon dioxide to gauge the reaction progress.

  • Presence of Impurities: Impurities from previous steps can interfere with the decarboxylation or lead to side reactions.

    • Solution: Ensure the malonic acid intermediate is as pure as possible before proceeding with decarboxylation. Purification by recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A widely applicable method is the malonic ester synthesis. This involves the alkylation of a malonate ester, such as diethyl malonate, with a suitable electrophile like 4-(chloromethyl)-2-methoxypyridine, followed by hydrolysis and decarboxylation to yield the desired propanoic acid derivative.

Q2: How can I prepare the starting material, 4-(chloromethyl)-2-methoxypyridine?

A2: 4-(Chloromethyl)-2-methoxypyridine can be synthesized from 2-methoxy-4-methylpyridine. The methyl group can be chlorinated using a reagent such as N-chlorosuccinimide (NCS) under radical initiation conditions or by conversion to the corresponding alcohol followed by treatment with a chlorinating agent like thionyl chloride.

Q3: Are there alternative methods to the malonic ester synthesis?

A3: Yes, other synthetic strategies could be employed. For instance, one could start with a 4-substituted-2-methoxypyridine that can be elaborated to the propanoic acid side chain. This might involve reactions such as the Wittig reaction with an appropriate phosphorus ylide followed by reduction and hydrolysis, or a Heck reaction with an acrylic acid derivative.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: For reaction monitoring, thin-layer chromatography (TLC) is a quick and effective method. For characterization of the intermediates and the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are recommended to confirm the structure and purity. High-performance liquid chromatography (HPLC) can be used for quantitative purity analysis.

Data Presentation

StepReagents & ConditionsTypical YieldKey Parameters to Monitor
Alkylation Diethyl malonate, Sodium ethoxide, 4-(chloromethyl)-2-methoxypyridine, Ethanol, 0 °C to reflux60-75%Temperature, Reaction time, Complete consumption of starting material (TLC)
Hydrolysis Diethyl 2-((2-methoxypyridin-4-yl)methyl)malonate, Sodium hydroxide, Ethanol/Water, Reflux85-95%Complete disappearance of the ester (TLC), pH of the reaction mixture
Decarboxylation 2-((2-methoxypyridin-4-yl)methyl)malonic acid, Heat (140-180 °C)70-85%Temperature, Evolution of CO₂, Purity of the starting diacid

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((2-methoxypyridin-4-yl)methyl)malonate (Alkylation)

  • Under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol with stirring.

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-(chloromethyl)-2-methoxypyridine (1.0 eq) in ethanol dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

  • Dissolve the diethyl 2-((2-methoxypyridin-4-yl)methyl)malonate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to pH 1-2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-((2-methoxypyridin-4-yl)methyl)malonic acid.

  • Heat the crude diacid to 140-180 °C in an oil bath until the evolution of CO₂ ceases.

  • Cool the residue and purify by recrystallization or column chromatography to obtain this compound.

Visualizations

experimental_workflow start Start: 2-Methoxy-4-methylpyridine chlorination Chlorination (e.g., NCS) start->chlorination alkylating_agent 4-(Chloromethyl)-2-methoxypyridine chlorination->alkylating_agent malonic_ester_synthesis Malonic Ester Synthesis alkylating_agent->malonic_ester_synthesis alkylation Alkylation with Diethyl Malonate malonic_ester_synthesis->alkylation hydrolysis Saponification alkylation->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation product Final Product: This compound decarboxylation->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield in Alkylation? base_quality Check Base Quality (Fresh NaOEt) low_yield->base_quality Cause: Poor Deprotonation side_reactions Minimize Side Reactions (Slow Addition at 0 °C) low_yield->side_reactions Cause: Side Reactions dialkylation Reduce Dialkylation (Excess Malonate) low_yield->dialkylation Cause: Dialkylation incomplete_hydrolysis Incomplete Hydrolysis? increase_time_temp Increase Reaction Time/Temperature incomplete_hydrolysis->increase_time_temp Cause: Insufficient Reaction excess_base Ensure Excess NaOH incomplete_hydrolysis->excess_base Cause: Insufficient Base decarbox_issue Decarboxylation Issues? optimize_temp Optimize Temperature (140-180 °C) decarbox_issue->optimize_temp Cause: Incorrect Temperature purify_diacid Purify Diacid Intermediate decarbox_issue->purify_diacid Cause: Impurities

Caption: Troubleshooting guide for the synthesis process.

Technical Support Center: Stability and Degradation of 3-(2-Methoxypyridin-4-YL)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability of 3-(2-Methoxypyridin-4-YL)propanoic acid in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help in designing and executing stability studies, particularly forced degradation studies, to understand the degradation pathways and to develop stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of this compound?

A1: The initial step is to perform a forced degradation study.[1] These studies are designed to accelerate the degradation of the compound under conditions more severe than standard stability testing.[1] The primary goals are to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can separate the parent compound from its degradants.[1][2]

Q2: What are the typical stress conditions for a forced degradation study?

A2: According to ICH guidelines, forced degradation studies should include exposing the compound to a variety of stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3][4][5] These conditions are designed to mimic potential environmental exposures and manufacturing stresses.

Q3: What degradation pathways should I anticipate for this compound?

A3: Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The methoxy group on the pyridine ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxypyridine derivative.

  • Oxidation: The pyridine ring itself can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.[6]

  • Decarboxylation: The propanoic acid side chain could undergo decarboxylation under thermal stress.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photolytic degradation products.[3]

Q4: How much degradation should I aim for in my forced degradation studies?

A4: A target degradation of 5-20% is generally recommended.[2][4] This range is typically sufficient to produce detectable quantities of degradation products for analytical method development without leading to complete degradation of the active pharmaceutical ingredient (API).[7]

Q5: What analytical techniques are suitable for a stability-indicating method?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry (MS) detection are the most common and powerful techniques for developing stability-indicating methods.[2] These methods can effectively separate the parent compound from its degradation products and allow for their quantification.[8]

Troubleshooting Guides

Problem: I am not observing any degradation under my stress conditions.

  • Solution: The stress conditions may not be harsh enough. Consider increasing the temperature, the concentration of the acid, base, or oxidizing agent, or the duration of exposure. For photostability, ensure the light exposure is sufficient (e.g., at least 1.2 million lux hours and 200 watt-hours/m²).[3]

Problem: My compound is degrading too quickly, making it difficult to identify primary degradants.

  • Solution: The stress conditions are likely too aggressive. Reduce the temperature, the concentration of the stressor, or the exposure time. The goal is to achieve a controlled degradation to understand the pathway, not complete decomposition.[7]

Problem: I am seeing many small peaks in my chromatogram, and I'm unsure which are relevant degradation products.

  • Solution: It is important to run a control sample (unstressed) alongside your stressed samples to differentiate between impurities present in the original sample and true degradation products.[7] Additionally, a placebo or blank solution should be subjected to the same stress conditions to identify any peaks originating from the solvent or excipients.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and durations should be optimized based on preliminary experiments.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 8, 24 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photolytic UV and Visible LightRoom Temperature1.2 million lux hours and 200 Wh/m²

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a developed stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Perform mass balance calculations to account for all the material.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC Method sampling->hplc data Data Interpretation: - Degradation Pathways - Method Validation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_degradation Potential Degradation Products parent 3-(2-Methoxypyridin-4-YL) propanoic acid hydrolysis Hydroxypyridine Derivative parent->hydrolysis Acid/Base Hydrolysis oxidation N-oxide Derivative parent->oxidation Oxidation decarboxylation Decarboxylated Product parent->decarboxylation Thermal Stress photolysis Photolytic Adducts parent->photolysis Photolysis

References

troubleshooting the purification of 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-Methoxypyridin-4-YL)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Synthesis and Initial Work-up

  • Question: I have completed the synthesis and initial aqueous work-up, but my crude yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low crude yield can stem from several factors throughout the synthetic and extraction process. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The initial reaction may not have gone to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before quenching the reaction.

    • Suboptimal pH for Extraction: Being a carboxylic acid with a basic pyridine ring, the pH during aqueous extraction is critical.

      • To extract the product into an aqueous layer from an organic solvent, the pH should be raised to basic conditions (e.g., pH 8-9 with NaHCO₃ or Na₂CO₃) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

      • To precipitate the product from the aqueous layer, the pH must be carefully acidified to the isoelectric point. Adding acid dropwise (e.g., 1M HCl) while monitoring the pH is crucial. Overshooting the pH to be too acidic can lead to the protonation of the pyridine nitrogen, potentially increasing its solubility in the aqueous phase.

    • Emulsion Formation: During extraction, an emulsion may form between the organic and aqueous layers, trapping the product. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

    • Product Adsorption: The product may adhere to glassware. Ensure all equipment is thoroughly rinsed with the appropriate solvent to recover any adsorbed material.

Issue 2: Product Fails to Crystallize or Oiling Out During Recrystallization

  • Question: I am attempting to purify this compound by recrystallization, but it either remains in solution or "oils out" instead of forming crystals. What should I do?

  • Answer: Recrystallization difficulties are common and can often be resolved by adjusting the solvent system and cooling process.

    • Solvent System Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • If the compound is too soluble, try a less polar solvent or a solvent mixture. Common solvents for similar compounds include ethanol, isopropanol, acetonitrile, or mixtures with water.

      • If the compound is not soluble enough, try a more polar solvent.

    • "Oiling Out": This occurs when the product comes out of solution above its melting point. This can be due to a supersaturated solution cooling too quickly or the presence of impurities.

      • Solution: Try using a larger volume of solvent to create a less concentrated solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. Adding a seed crystal of the pure product, if available, is also highly effective.

    • Impurity Effects: The presence of impurities can inhibit crystal formation. If the product is significantly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.

Issue 3: Persistent Impurities Detected by NMR or LC-MS After Purification

  • Question: After purification by recrystallization or column chromatography, I still observe persistent impurities in my NMR or LC-MS analysis. How can I identify and remove them?

  • Answer: Identifying and removing persistent impurities requires a systematic approach.

    • Identify the Impurity:

      • Starting Materials: Check the spectra for signals corresponding to unreacted starting materials or reagents from the synthesis.

      • Side Products: Consider potential side reactions. For example, hydrolysis of the methoxy group on the pyridine ring to a hydroxypyridine is a possibility under certain conditions.

      • Solvent Residues: Residual purification solvents (e.g., ethyl acetate, hexane, dichloromethane) are common impurities. These can often be removed by drying the product under high vacuum for an extended period.

    • Removal Strategies:

      • Column Chromatography: If not already performed, silica gel column chromatography is a powerful tool for separating compounds with different polarities. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the desired product from impurities.

      • Alternative Recrystallization Solvents: Try recrystallizing from a different solvent system, as impurity solubility can vary significantly between solvents.

      • Acid-Base Wash: An additional acid-base extraction can sometimes remove impurities with different pKa values. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild acid (e.g., dilute citric acid) to remove basic impurities, then with a mild base (e.g., dilute NaHCO₃) to extract your acidic product into the aqueous layer, leaving neutral impurities behind in the organic layer. The product can then be recovered by acidifying the aqueous layer.

Frequently Asked Questions (FAQs)

  • Question: What is the expected appearance of pure this compound?

    • Answer: Typically, purified small organic molecules like this are white to off-white crystalline solids.

  • Question: What are the recommended storage conditions for this compound?

    • Answer: It should be stored in a cool, dry place, tightly sealed to protect it from moisture and light. For long-term storage, refrigeration is recommended.

  • Question: What are the key spectral features to confirm the identity of this compound?

    • Answer:

      • ¹H NMR: Expect signals for the methoxy group (a singlet around 3.9-4.1 ppm), the aliphatic chain protons (two triplets or multiplets), and the aromatic protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet, often at a high chemical shift (>10 ppm), though its visibility can depend on the solvent used.

      • Mass Spectrometry: The compound should show a molecular ion peak corresponding to its molecular weight. Predicted mass spectral data can be a useful reference.[1]

  • Question: Is this compound soluble in common organic solvents?

    • Answer: It is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in less polar solvents like dichloromethane and ethyl acetate may be more limited, and it is likely insoluble in non-polar solvents like hexane.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₉H₁₁NO₃PubChem[1]
Monoisotopic Mass181.0739 DaPubChem[1]
Predicted [M+H]⁺182.08118 m/zPubChem[1]
Predicted [M-H]⁻180.06662 m/zPubChem[1]
Theoretical YieldDependent on specific reactionN/A
Purity (Target)>95%General pharmaceutical standard

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., isopropanol, ethanol/water mixture) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too polar. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a heated funnel and pour the hot solution through it into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

G cluster_synthesis Hypothetical Synthesis cluster_purification Purification Workflow Start Starting Materials: 4-bromo-2-methoxypyridine + Ethyl Acrylate Reaction Heck Reaction Start->Reaction Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Reaction->Hydrolysis Crude Crude Product Hydrolysis->Crude Purity_Check Check Purity (TLC, NMR, LC-MS) Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Minor Impurities Column Column Chromatography Purity_Check->Column Major Impurities Final_Product Pure Product (>95%) Recrystallization->Final_Product Column->Recrystallization Optional Final Polish Column->Final_Product G cluster_impurities Impurity Type? cluster_solutions Solutions Start Impure Product CheckPurity Analyze Impurities (NMR, LC-MS) Start->CheckPurity StartingMaterial Starting Material? CheckPurity->StartingMaterial SideProduct Side Product? CheckPurity->SideProduct Solvent Residual Solvent? CheckPurity->Solvent OptimizeReaction Optimize Reaction Conditions StartingMaterial->OptimizeReaction Column Column Chromatography StartingMaterial->Column SideProduct->Column Recrystallize Recrystallize from Different Solvent SideProduct->Recrystallize HighVac Dry Under High Vacuum Solvent->HighVac

References

Technical Support Center: Enhancing the Aqueous Solubility of 3-(2-Methoxypyridin-4-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice to increase the aqueous solubility of 3-(2-Methoxypyridin-4-YL)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The molecule possesses two key functional groups that dictate its aqueous solubility: a carboxylic acid group (-COOH) and a methoxypyridine ring. The carboxylic acid is an acidic group that can be ionized to a carboxylate (-COO⁻), which is significantly more water-soluble. The methoxypyridine ring is a weakly basic aromatic system that can also be protonated. The overall solubility is a balance between the polar, ionizable groups and the relatively nonpolar hydrocarbon backbone.

Q2: I am observing low aqueous solubility of my compound. What is the first and simplest thing I should try to improve it?

A2: The most straightforward initial approach is to adjust the pH of your aqueous solution. Since this compound is an acidic compound, increasing the pH above its pKa will convert it to its more soluble anionic (carboxylate) form. A simple titration or the use of buffers is recommended.

Q3: Are there more advanced techniques if pH adjustment is insufficient or not suitable for my experiment?

A3: Yes, several other techniques can be employed, either alone or in combination. These include salt formation, the use of co-solvents, complexation with cyclodextrins, and creating solid dispersions. The choice of method will depend on the desired final formulation and application.

Troubleshooting Guides and Experimental Protocols

This section provides detailed protocols and troubleshooting for the most effective solubility enhancement techniques for this compound.

pH Adjustment

Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a carboxylic acid, increasing the pH deprotonates the acid group, forming a more soluble salt in situ.

Experimental Protocol:

  • Prepare a suspension of this compound in deionized water or a buffer at a concentration higher than its expected solubility.

  • Stir the suspension vigorously at a constant temperature.

  • Gradually add a base solution (e.g., 0.1 M NaOH or KOH) dropwise while monitoring the pH with a calibrated pH meter.

  • Observe the dissolution of the solid as the pH increases.

  • Once the solid is fully dissolved, the pH at which this occurs can be noted. For practical purposes, maintaining a pH at least 1-2 units above the pKa of the carboxylic acid is recommended to ensure it remains in its soluble, ionized form.

Troubleshooting:

IssuePossible CauseSuggested Solution
Precipitation occurs over time. The pH of the solution may have decreased due to absorption of atmospheric CO₂. The buffer capacity may be insufficient.Use a buffer with adequate capacity in the desired pH range (e.g., phosphate or borate buffers). Store the solution in a tightly sealed container.
The required pH is too high for my experimental system. The experimental constraints (e.g., biological assay, formulation requirements) limit the allowable pH range.Consider other solubility enhancement techniques such as salt formation with a suitable counterion, co-solvents, or cyclodextrins.
Compound degrades at high pH. The molecule may be susceptible to base-catalyzed hydrolysis or other degradation pathways.Assess the stability of the compound at the target pH over time using a suitable analytical method like HPLC. If unstable, explore alternative methods.
Salt Formation

Principle: Forming a stable, solid salt of the acidic compound with a suitable base can significantly improve its aqueous solubility and dissolution rate.[1][2][3][4] This is one of the most common and effective techniques for acidic and basic drugs.[1][2]

Experimental Protocol (Sodium Salt Formation):

  • Dissolve 1 molar equivalent of this compound in a suitable organic solvent (e.g., ethanol, methanol).

  • In a separate vessel, dissolve 1 molar equivalent of sodium hydroxide or sodium methoxide in the same solvent.

  • Slowly add the basic solution to the stirred solution of the acid at room temperature.

  • Stir the mixture for a predetermined time (e.g., 1-2 hours).

  • If a precipitate forms, it can be collected by filtration. If not, the salt can be isolated by removing the solvent under reduced pressure.

  • Wash the isolated salt with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Characterize the resulting salt (e.g., by melting point, NMR, FTIR) and determine its aqueous solubility.

Troubleshooting:

IssuePossible CauseSuggested Solution
The resulting salt is hygroscopic. Many salts have a tendency to absorb moisture from the air.Handle and store the salt in a low-humidity environment (e.g., in a desiccator or glove box).
The salt is not significantly more soluble than the free acid. The choice of counterion can influence the properties of the salt.Experiment with different counterions (e.g., potassium, calcium, or amine salts like tromethamine or diethanolamine).
Oily product or no precipitate forms. The salt may be too soluble in the chosen solvent system or may not be crystalline.Try a different solvent or a mixture of solvents. Attempt to induce crystallization by adding an anti-solvent, scratching the flask, or seeding with a crystal if available.
Co-solvency

Principle: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a poorly water-soluble compound by reducing the polarity of the aqueous environment.[3][5]

Experimental Protocol:

  • Prepare stock solutions of various water-miscible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.

  • Prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • Add an excess of this compound to each co-solvent mixture.

  • Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Centrifuge or filter the samples to remove the undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Troubleshooting:

IssuePossible CauseSuggested Solution
The required concentration of co-solvent is too high. High concentrations of organic solvents may not be suitable for certain applications (e.g., in vivo studies).Combine the use of a co-solvent with pH adjustment for a synergistic effect. Explore other techniques like cyclodextrin complexation.
Compound precipitates upon dilution with aqueous media. The co-solvent system is diluted below the concentration required to keep the compound in solution.This is a common issue. It may be necessary to use a higher initial concentration of the co-solvent or to use a surfactant to stabilize the diluted solution.
Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₉H₁₁NO₃PubChem[6]
Molecular Weight181.19 g/mol PubChem[6]
XlogP0.9PubChem[6]

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrinciple of OperationExpected Solubility IncreaseKey Considerations
pH Adjustment Ionization of the carboxylic acid group.Moderate to HighpH constraints of the experimental system; compound stability at high pH.
Salt Formation Formation of a more soluble solid form.[1][2]HighChoice of counterion; hygroscopicity of the salt.
Co-solvency Reduction of solvent polarity.[5]Low to ModeratePotential for precipitation upon dilution; suitability of the co-solvent for the intended application.
Cyclodextrin Complexation Encapsulation of the hydrophobic part of the molecule.Moderate to HighStoichiometry of the complex; cost of cyclodextrins.

Visualizations

Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Primary Approach cluster_2 Secondary Approaches cluster_3 Outcome A Start: Insoluble Compound (this compound) B pH Adjustment (Increase pH > pKa) A->B C Solubility Sufficient? B->C D Salt Formation C->D No E Co-solvency C->E No F Cyclodextrin Complexation C->F No G End: Soluble Compound C->G Yes D->G E->G F->G

Caption: A logical workflow for selecting a solubility enhancement strategy.

Mechanism of pH-Dependent Solubility

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Unionized Form) B Low Aqueous Solubility A->B C R-COO⁻ + H⁺ (Ionized Form) A->C + OH⁻ - H₂O C->A + H⁺ D High Aqueous Solubility C->D

Caption: The equilibrium between the unionized and ionized forms of the carboxylic acid.

References

Technical Support Center: Synthesis of 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Methoxypyridin-4-YL)propanoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis, focusing on the identification and mitigation of side products. A common synthetic route involves a Heck coupling of a 4-halopyridine with an acrylate ester, followed by hydrogenation and ester hydrolysis.

Question 1: I am observing a significant amount of unreacted 4-bromo-2-methoxypyridine in my Heck reaction. What could be the cause?

Answer: Incomplete consumption of the starting material in a Heck reaction can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst may be inactive or have decomposed. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligands and the Pd(0) species.

  • Insufficient Base: The base is crucial for regenerating the active Pd(0) catalyst.[1][2] Ensure the base (e.g., triethylamine, potassium carbonate) is dry and added in a sufficient stoichiometric amount.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

  • Poor Ligand Choice: The choice of phosphine ligand can significantly impact the reaction outcome.[1] For electron-rich pyridines, a more electron-donating ligand might be beneficial.

Question 2: My final product is contaminated with a compound of the same mass, but it shows a different retention time in HPLC. What could this impurity be?

Answer: This is likely an isomer of the desired product. A common side reaction in the Heck coupling is the formation of the branched isomer, 2-(2-methoxypyridin-4-yl)propanoic acid. The regioselectivity of the Heck reaction is influenced by both steric and electronic factors.[3]

  • Mitigation:

    • Ligand Selection: The use of bulky phosphine ligands can favor the formation of the linear product.

    • Reaction Conditions: Lower reaction temperatures may improve the regioselectivity.

    • Purification: Careful column chromatography or recrystallization may be required to separate the isomers.

Question 3: After the hydrogenation step, I have identified a side product corresponding to the mass of 3-(2-methoxypiperidin-4-yl)propanoic acid. How can I avoid this?

Answer: The presence of 3-(2-methoxypiperidin-4-yl)propanoic acid indicates over-reduction of the pyridine ring. The hydrogenation of pyridines to piperidines can occur under certain catalytic conditions.[4][5][6]

  • To favor the reduction of the double bond over the pyridine ring:

    • Catalyst Choice: Palladium on carbon (Pd/C) is generally selective for the reduction of carbon-carbon double bonds in the presence of aromatic rings. However, the choice of catalyst is critical. Rhodium-based catalysts, for instance, are often more effective for pyridine hydrogenation.[4]

    • Reaction Conditions: Use milder reaction conditions, such as lower hydrogen pressure and temperature.[4]

    • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or acetic acid can sometimes promote pyridine ring reduction.[4] Consider using an aprotic solvent.

Question 4: My final product still contains the ethyl ester of this compound. How can I ensure complete hydrolysis?

Answer: Incomplete hydrolysis of the ester is a common issue. To drive the reaction to completion:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or gently heating the reaction mixture can promote complete hydrolysis.

  • Excess of Base: Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) is used.

  • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol or THF can improve miscibility and reaction rate.

Quantitative Data Summary

The following table summarizes hypothetical data from experiments to optimize the Heck reaction step, illustrating the impact of different parameters on the yield and purity of the intermediate, ethyl 3-(2-methoxypyridin-4-yl)acrylate.

Experiment IDCatalyst (mol%)LigandBaseTemperature (°C)Yield of Main Product (%)Unreacted Starting Material (%)Isomeric Impurity (%)
HECK-01Pd(OAc)₂ (2)PPh₃Et₃N80652015
HECK-02Pd(OAc)₂ (2)PPh₃Et₃N10085510
HECK-03Pd(OAc)₂ (2)P(o-tol)₃Et₃N1009235
HECK-04Pd(OAc)₂ (2)PPh₃K₂CO₃1008875

Experimental Protocols

1. Synthesis of Ethyl (E)-3-(2-methoxypyridin-4-yl)acrylate (Heck Reaction)

  • To a solution of 4-bromo-2-methoxypyridine (1.0 eq) in anhydrous DMF are added ethyl acrylate (1.2 eq), triethylamine (2.0 eq), and triphenylphosphine (0.04 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Palladium(II) acetate (0.02 eq) is added, and the reaction mixture is heated to 100 °C under an argon atmosphere.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

2. Synthesis of Ethyl 3-(2-methoxypyridin-4-yl)propanoate (Hydrogenation)

  • The ethyl (E)-3-(2-methoxypyridin-4-yl)acrylate (1.0 eq) is dissolved in ethanol.

  • 10% Palladium on carbon (10 wt%) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the product.

3. Synthesis of this compound (Hydrolysis)

  • To a solution of ethyl 3-(2-methoxypyridin-4-yl)propanoate (1.0 eq) in a mixture of THF and water is added sodium hydroxide (2.0 eq).

  • The reaction mixture is stirred at room temperature overnight.

  • The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

  • The aqueous layer is acidified to pH 4-5 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Visualizations

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions A 4-Bromo-2-methoxypyridine + Ethyl Acrylate B Heck Reaction (Pd(OAc)₂, PPh₃, Et₃N) A->B C Ethyl (E)-3-(2-methoxypyridin-4-yl)acrylate B->C S1 Reductive Heck Product B->S1 Side Product S2 Isomeric Acrylate B->S2 Side Product D Hydrogenation (H₂, Pd/C) C->D E Ethyl 3-(2-methoxypyridin-4-yl)propanoate D->E S3 Over-reduction Product (Piperidine derivative) D->S3 Side Product F Hydrolysis (NaOH, H₂O) E->F G This compound F->G S4 Incomplete Hydrolysis (Ester starting material) F->S4 Incomplete Reaction

Caption: Main synthetic pathway and potential side reactions.

G cluster_mass Mass Analysis cluster_solution Troubleshooting Steps start Impurity Detected in Final Product q1 Analyze by LC-MS and NMR start->q1 mass_start Mass consistent with starting material? q1->mass_start mass_isomer Mass consistent with isomer? q1->mass_isomer mass_over_reduced Mass consistent with over-reduced product? q1->mass_over_reduced mass_ester Mass consistent with unhydrolyzed ester? q1->mass_ester sol_sm Optimize Heck Reaction: - Check catalyst activity - Increase temperature - Ensure sufficient base mass_start->sol_sm Yes sol_isomer Optimize Heck Reaction: - Adjust ligand - Lower temperature - Improve purification mass_isomer->sol_isomer Yes sol_over_reduced Optimize Hydrogenation: - Use milder conditions - Change catalyst - Screen solvents mass_over_reduced->sol_over_reduced Yes sol_ester Optimize Hydrolysis: - Increase reaction time/temp - Add excess base - Use co-solvent mass_ester->sol_ester Yes

Caption: Troubleshooting workflow for impurity identification.

References

potential degradation pathways for 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Methoxypyridin-4-YL)propanoic acid. The information is designed to address potential issues related to the compound's stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under experimental conditions?

A1: Based on the structure, which includes a 2-methoxypyridine ring and a propanoic acid side chain, the primary potential degradation pathways are oxidative, hydrolytic, and photolytic.

  • Oxidative Degradation: The pyridine nitrogen is susceptible to oxidation, which would form the corresponding N-oxide.[1][2][3] This is a common metabolic pathway for pyridine compounds.[1]

  • Hydrolytic Degradation: Under acidic or basic conditions, the 2-methoxy group may be susceptible to hydrolysis, yielding 3-(2-hydroxypyridin-4-yl)propanoic acid.

  • Photolytic Degradation: Exposure to UV light can lead to the degradation of the pyridine ring.[4][5][6] For the parent pyridine molecule, UV photolysis can result in ring opening to form succinic acid.[6]

Q2: I am observing an unexpected peak in my HPLC analysis after storing my compound in solution. What could it be?

A2: An unexpected peak could be a degradant. The most common issue in solution is often hydrolysis or oxidation.

  • Check your solvent: If the solvent is aqueous and not pH-controlled, hydrolysis of the methoxy group to a hydroxyl group is a possibility.

  • Consider oxidation: If the solution was not protected from air, oxidation to the N-oxide could have occurred.

  • Recommendation: To identify the peak, it is recommended to perform forced degradation studies under controlled conditions (see Q4) and compare the retention time of the unknown peak with the peaks generated in the stress conditions. LC-MS analysis would be invaluable for identifying the mass of the unknown peak and thus inferring its structure.

Q3: My solid-state sample of this compound has changed color. Is it still viable for my experiments?

A3: A color change in a solid-state sample often indicates degradation, which could be due to exposure to light or heat. Photodegradation can occur even with ambient laboratory light over extended periods. It is highly recommended to re-analyze the sample for purity using a suitable method like HPLC before proceeding with any experiments. For long-term storage, the compound should be protected from light and stored in a cool, dry place.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Potential Cause: Degradation of the compound in the assay medium. The pH and composition of the buffer, as well as exposure to light during incubation, can cause degradation.

  • Troubleshooting Steps:

    • Analyze post-incubation sample: After your typical assay incubation period, take an aliquot of the medium containing the compound and analyze it by HPLC. Compare this to a freshly prepared standard solution.

    • Assess media stability: Prepare the compound in the assay medium and incubate under the same conditions but without cells or other biological components. Analyze samples at different time points to determine the compound's stability in the medium alone.

    • Control for light exposure: Repeat the assay with the plates protected from light to see if this mitigates the inconsistency.

Issue 2: Difficulty in Developing a Stability-Indicating HPLC Method
  • Potential Cause: Inadequate separation of the parent compound from its degradation products.

  • Troubleshooting Steps:

    • Generate degradants: Perform forced degradation studies (see protocol below) to generate a mixture of the parent compound and its key degradants.

    • Optimize separation: Use this mixture to optimize your HPLC method. Adjust the gradient, mobile phase composition, column type, and temperature to achieve baseline separation between the parent peak and all degradant peaks.

    • Peak purity analysis: Utilize a photodiode array (PDA) detector to check for peak purity of the parent compound under different stress conditions to ensure no co-eluting peaks.

Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound.

parent This compound n_oxide 3-(2-Methoxy-1-oxido-pyridin-1-ium-4-yl)propanoate parent->n_oxide Oxidation ([O]) hydrolyzed 3-(2-Hydroxypyridin-4-YL)propanoic acid parent->hydrolyzed Hydrolysis (H₂O, H⁺/OH⁻) ring_opened Ring-Opened Products (e.g., involving succinic acid derivatives) parent->ring_opened Photolysis (UV Light)

Potential Degradation Pathways

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • For each condition, use a concentration of approximately 100 µg/mL, prepared by diluting the stock solution.

  • Acid Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Add 1 mL of stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solution): Dilute 1 mL of stock solution with 9 mL of purified water. Heat at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place a thin layer of the solid compound in a petri dish and expose it to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in water) and the solid compound to UV light (e.g., 254 nm) for a period sufficient to produce degradation (e.g., 24-48 hours). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all stressed samples, along with an unstressed control sample, by HPLC-PDA and ideally LC-MS.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation. The industry-accepted range for significant degradation is typically 5-20%.[8]

  • Use the data to develop and validate a stability-indicating HPLC method.

Forced Degradation Workflow

cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 80°C) analysis HPLC-PDA / LC-MS Analysis acid->analysis base Base Hydrolysis (0.1 M NaOH, RT) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis thermal Thermal (80°C Solution / 105°C Solid) thermal->analysis photo Photolytic (UV Light) photo->analysis start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo evaluation Data Evaluation & Pathway Elucidation analysis->evaluation

Forced Degradation Experimental Workflow

Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study to illustrate the type of data that would be generated.

Stress Condition% Degradation of Parent CompoundNumber of Degradants ObservedMajor Degradant Peak (Retention Time)
0.1 M HCl, 80°C, 24h15.2%24.8 min
0.1 M NaOH, RT, 24h8.5%14.8 min
3% H₂O₂, RT, 24h18.9%16.2 min
Water, 80°C, 48h5.1%14.8 min
Solid, 105°C, 48h< 1%0-
UV Light, 48h12.4%33.5 min

Note: This data is illustrative and not based on actual experimental results for this specific compound.

References

refining analytical techniques for 3-(2-Methoxypyridin-4-YL)propanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the quantitative analysis of 3-(2-Methoxypyridin-4-YL)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: The choice of technique depends on the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is suitable for relatively high concentration samples, such as in drug formulation or process chemistry. It is a robust and widely available technique.[1][2][3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for bioanalytical applications, such as quantifying the compound in plasma or tissue.[4][5] It offers superior sensitivity and selectivity, which is crucial for complex biological matrices.[5]

Q2: How should I prepare samples from a biological matrix like plasma?

A2: Sample preparation is critical to remove interferences and prevent contamination of the analytical system.[6] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts and potential matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner samples than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest samples and can reduce matrix effects, making it highly suitable for sensitive LC-MS/MS analysis. For an acidic compound like this, a nonpolar extraction on a polymeric SPE phase under acidic conditions is a viable strategy.[7][8]

Q3: What are the key considerations for the stability and storage of this compound and its solutions?

A3: Pyridine and its derivatives can be susceptible to degradation.[9] Stock and working solutions should be stored in tightly sealed containers, protected from light, and refrigerated or frozen. The stability of the analyte in the biological matrix should be evaluated through freeze-thaw cycles and long-term storage assessments as part of method validation.[10]

Q4: Which ionization mode is better for LC-MS/MS analysis, ESI+ or ESI-?

A4: this compound has two ionizable sites: the pyridine nitrogen (which is basic) and the carboxylic acid group (which is acidic). Therefore, it can be ionized in both positive (ESI+) and negative (ESI-) modes.

  • Positive Mode (ESI+): Protonation of the pyridine nitrogen is typically efficient and often results in good sensitivity for pyridine-containing compounds.

  • Negative Mode (ESI-): Deprotonation of the carboxylic acid group is also a viable option. The optimal mode should be determined experimentally by infusing a standard solution and comparing the signal intensity in both modes.[11]

Troubleshooting Guides

HPLC-UV Analysis

Q: My chromatographic peak is tailing. What should I do? A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[12]

  • Check Mobile Phase pH: The carboxylic acid group can interact with active silanol groups on the silica-based column.[12] Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with phosphoric or formic acid) will ensure the carboxylic acid is fully protonated, minimizing this interaction.[12]

  • Use a High-Purity Column: Modern, high-purity silica columns with low silanol activity are less prone to tailing.[12]

  • Consider Additives: If pH adjustment is insufficient, adding a small amount of a basic modifier like triethylamine (TEA) can help, but this is less common with modern columns.[12]

  • Rule out Column Voids: A sudden increase in peak tailing for all compounds could indicate a void in the column packing, which requires column replacement.[13]

Q: My peak shape is fronting. What is the likely cause? A: Peak fronting is often related to sample overload or issues with the sample solvent.[14]

  • Reduce Sample Concentration: Injecting too much analyte can saturate the column. Dilute your sample and reinject.[15]

  • Check Sample Solvent: The injection solvent should be weaker than or matched to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted, fronting peaks.

Q: My retention times are shifting between injections. Why? A: Retention time instability can point to problems with the HPLC pump, mobile phase, or column temperature.[16]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. Inconsistent composition will alter solvent strength and shift retention.[15]

  • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump or failing seals. Degas the mobile phase and prime the pump.[17]

  • Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[14]

LC-MS/MS Analysis

Q: I have low or no signal for my analyte. What should I check first? A: A loss of sensitivity is a frequent problem in LC-MS/MS.[18]

  • Check the Basics: Ensure there is mobile phase flow, the correct method is loaded, and the sample is in the correct vial position.[17]

  • Ion Source Cleaning: The MS ion source is prone to contamination from sample matrix and mobile phase salts, leading to a significant drop in signal.[19] A front-end cleaning of the probe, capillary, and orifice is often the solution.[18]

  • Tuning and Calibration: Verify that the instrument is properly tuned and calibrated. An infusion of a standard tuning solution can quickly diagnose a fundamental instrument sensitivity issue.[18]

  • Matrix Effects (Ion Suppression): Components from the biological matrix co-eluting with your analyte can suppress its ionization.[17] Improve sample cleanup (e.g., switch from protein precipitation to SPE) or adjust chromatography to separate the analyte from the interfering components.

Q: The response of my internal standard is erratic. What does this mean? A: An unstable internal standard (IS) signal compromises quantitative accuracy.

  • Sample Preparation Issues: Inconsistent recovery during sample preparation can cause IS variability. Ensure pipetting is accurate and extraction steps are performed consistently.

  • Ion Suppression: The internal standard can also suffer from ion suppression. An isotopically labeled internal standard is ideal as it co-elutes and experiences similar matrix effects to the analyte.[11]

  • IS Concentration: Ensure the internal standard is added at a consistent concentration to all samples (except double blanks).[11]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma

This protocol is a general guideline for extracting an acidic drug from plasma using a polymeric SPE sorbent.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% formic acid in water. Vortex to mix. This step acidifies the sample to ensure the analyte is in a neutral form for nonpolar retention.[7]

  • SPE Column Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Quantification Method
  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, isocratic

  • Flow Rate: 1.0 mL/min[20]

  • Column Temperature: 30°C[20]

  • Injection Volume: 10 µL

  • UV Detection: 270 nm (This should be optimized based on the UV spectrum of the compound)

LC-MS/MS Quantification Method
  • Column: C18, 100 x 2.1 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MS Parameters (Hypothetical):

    • Precursor Ion (Q1): m/z 182.1 (M+H)⁺

    • Product Ion (Q3): m/z 136.1 (Fragment after loss of ethanoic acid)

    • Dwell Time: 100 ms

    • Collision Energy: To be optimized experimentally.

Method Validation Data Summary

The following tables present hypothetical performance data for the described analytical methods, consistent with typical validation outcomes for small molecule quantification.[2][5][21]

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
LLOQ0.1 µg/mL
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 10%
Accuracy (%Bias) at LLOQ, LQC, MQC, HQC± 10%

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ0.5 ng/mL
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 15% (< 20% at LLOQ)
Accuracy (%Bias) at LLOQ, LQC, MQC, HQC± 15% (± 20% at LLOQ)
Mean Extraction Recovery85%

Visualizations

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation (e.g., SPE) Sample_Receipt->Sample_Prep LC_MS_Analysis LC-MS/MS or HPLC-UV Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Raw Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Report_Generation Report Generation & Review Data_Processing->Report_Generation Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2.5-3.5? Start->Check_pH Adjust_pH Adjust pH to 3.0 with Acid Check_pH->Adjust_pH No Check_Column Is Column Old or Showing High Backpressure? Check_pH->Check_Column Yes Adjust_pH->Check_pH Replace_Column Replace with New, High-Purity C18 Column Check_Column->Replace_Column Yes Check_Overload Is Analyte Concentration High? Check_Column->Check_Overload No Resolved Problem Resolved Replace_Column->Resolved Dilute_Sample Dilute Sample and Re-inject Check_Overload->Dilute_Sample Yes Check_Overload->Resolved No Dilute_Sample->Resolved

References

Technical Support Center: 3-(2-Methoxypyridin-4-YL)propanoic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(2-Methoxypyridin-4-YL)propanoic acid in various bioassays. Given that this is a novel compound, this guide addresses common challenges encountered during the screening and characterization of new small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The precise mechanism of action for this compound is currently under investigation. Preliminary screens suggest potential activity as a modulator of signaling pathways involved in cellular metabolism and proliferation. Compounds with similar structural motifs, such as methoxypyridine derivatives, have been explored as inhibitors of kinases like PI3K/mTOR and as agonists for nuclear receptors like PPARs.[1][2] Further target deconvolution and validation studies are required to elucidate its specific molecular targets.

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

A2: For most in vitro bioassays, it is recommended to prepare a concentrated stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. For cell-based assays, ensure the final DMSO concentration is non-toxic to the cell line being used.

Q3: How can I assess the purity and stability of my compound stock?

A3: The purity of this compound can be determined using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To assess stability, it is advisable to periodically re-test the stock solution, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. Degradation can be identified by the appearance of new peaks in the chromatogram.

Q4: Are there any known off-target effects of this compound?

A4: As a novel chemical entity, the off-target profile of this compound has not been fully characterized. It is crucial to perform selectivity profiling against a panel of related targets to understand its specificity.[3] For instance, if kinase inhibition is suspected, a broad kinase panel screen is recommended. Awareness of potential off-target activities is critical for interpreting experimental results accurately.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during bioassays involving this compound.

Issue Potential Cause Recommended Solution
Low or No Activity in Biochemical Assays 1. Compound Precipitation: The compound may not be fully soluble in the assay buffer. 2. Compound Degradation: The compound may be unstable under the assay conditions (e.g., pH, temperature). 3. Incorrect Target Concentration: The concentration of the target protein or enzyme may be too high.1. Solubility Check: Visually inspect the assay wells for precipitation. Test different buffer components or lower the final compound concentration. 2. Stability Assessment: Pre-incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using HPLC or LC-MS. 3. Target Titration: Perform an experiment with varying concentrations of the target to determine the optimal concentration for inhibition.
Inconsistent Results Between Experiments 1. Variability in Stock Solution: Inconsistent pipetting or multiple freeze-thaw cycles of the stock solution. 2. Assay Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents. 3. Cell Passage Number: In cell-based assays, high passage numbers can lead to phenotypic drift.1. Aliquot Stock Solutions: Prepare single-use aliquots of the compound stock to minimize freeze-thaw cycles. 2. Plate Layout: Avoid using the outer wells of the assay plate for experimental samples. Fill them with buffer or media. 3. Standardize Cell Culture: Use cells within a defined low passage number range for all experiments.
High Background Signal 1. Compound Interference: The compound may autofluoresce or interfere with the detection method. 2. Non-specific Binding: The compound may bind to assay components, such as the plate surface or detection reagents.1. Control Experiments: Run a control experiment with the compound in the absence of the target to measure its intrinsic signal. 2. Assay Buffer Optimization: Include a non-ionic detergent (e.g., Tween-20) in the assay buffer to reduce non-specific binding.
Discrepancy Between Biochemical and Cell-Based Assay Potency 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane.[3] 2. Active Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[3] 3. Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.1. Permeability Assays: Conduct assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[3] 2. Efflux Pump Inhibition: Co-incubate with known efflux pump inhibitors to see if potency is restored. 3. Metabolic Stability Assays: Evaluate the stability of the compound in the presence of liver microsomes or hepatocytes.

Experimental Protocols & Data

Hypothetical PI3K Alpha Kinase Inhibition Assay

This protocol describes a representative biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the PI3K alpha enzyme.

Materials:

  • Recombinant human PI3K alpha enzyme

  • PIP2 (substrate)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

  • DMSO

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the PI3K alpha enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Quantitative Data

The following table summarizes hypothetical IC50 values for this compound against a panel of related kinases.

Target Kinase IC50 (nM)
PI3Kα50
PI3Kβ500
PI3Kδ800
PI3Kγ1200
mTOR2500

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution incubation Incubation compound_prep->incubation reagent_prep Reagent Preparation reagent_prep->incubation reaction Kinase Reaction incubation->reaction detection Signal Detection reaction->detection data_acq Data Acquisition detection->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Troubleshooting Logic

troubleshooting_logic start Inconsistent Bioassay Results check_reagents Check Reagent Stability & Purity start->check_reagents check_protocol Review Experimental Protocol start->check_protocol reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found retest Retest Experiment check_reagents->retest No Issue protocol_issue Optimize Protocol Parameters (e.g., incubation time, concentrations) check_protocol->protocol_issue Issue Found check_protocol->retest No Issue reagent_issue->retest protocol_issue->retest consistent Results Consistent retest->consistent

Caption: A decision tree for troubleshooting inconsistent bioassay results.

Hypothetical Signaling Pathway

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP to ADP Compound 3-(2-Methoxypyridin-4-YL) propanoic acid Compound->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Cell_Response Cellular Responses (Proliferation, Survival) AKT->Cell_Response

Caption: A simplified diagram of the PI3K/AKT signaling pathway.

References

Validation & Comparative

Unraveling the Biological Target of 3-(2-Methoxypyridin-4-YL)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the pharmacological landscape of pyridine and propanoic acid derivatives, the specific biological target of 3-(2-Methoxypyridin-4-YL)propanoic acid remains undefined in publicly available scientific literature. High-throughput screening databases and patent literature do not currently disclose a confirmed molecular target for this compound. Consequently, a direct comparative guide with alternative molecules based on validated experimental data cannot be compiled at this time.

While the direct target is unknown, the structural motifs present in this compound, namely the methoxypyridine and propanoic acid moieties, are found in a variety of biologically active compounds. Analysis of these related molecules can provide a speculative framework for potential areas of investigation for the compound . It is crucial to emphasize that the activities of these related compounds are not directly transferable to this compound.

Potential Avenues of Investigation Based on Structurally Related Compounds

Several classes of compounds bearing either a methoxypyridine or a propanoic acid core have been investigated for their therapeutic potential, targeting a diverse range of proteins.

Table 1: Biological Targets of Structurally Related Compound Classes

Compound ClassExample Biological Target(s)Therapeutic Area
Sulfonamide Methoxypyridine DerivativesPI3K/mTOROncology
Phenylpropanoic Acid DerivativesPPARα/γMetabolic Diseases
Aminophenylpropanoic Acid DerivativesEP3 ReceptorInflammation
Thiazolylaminopropanoic Acid DerivativesSIRT2/EGFROncology

Disclaimer: The biological activities listed in this table are for structurally related but distinct molecules and should not be attributed to this compound.

Illustrative Signaling Pathway of a Related Compound Class

To provide context for the types of mechanisms that compounds with similar structural elements can modulate, the following diagram illustrates a simplified PI3K/mTOR signaling pathway, which is targeted by some sulfonamide methoxypyridine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion

Caption: Simplified PI3K/mTOR signaling pathway.

Hypothetical Experimental Workflow for Target Identification

Should research be undertaken to identify the biological target of this compound, a typical experimental workflow might be employed.

Target_Identification_Workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_characterization Target Characterization Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography HTS High-Throughput Screening (Biochemical or Cellular Assays) HTS->Affinity_Chromatography Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->Cellular_Thermal_Shift Genetic_Approaches Genetic Approaches (e.g., CRISPR, siRNA) Cellular_Thermal_Shift->Genetic_Approaches Binding_Assays Binding Assays (e.g., SPR, ITC) Genetic_Approaches->Binding_Assays Enzymatic_Assays Enzymatic/Functional Assays Binding_Assays->Enzymatic_Assays Structural_Biology Structural Biology (e.g., X-ray crystallography) Enzymatic_Assays->Structural_Biology

Caption: A general workflow for identifying a novel drug target.

Future Directions

The absence of a known biological target for this compound highlights an opportunity for further research. A systematic investigation, beginning with broad phenotypic screening followed by more targeted biochemical and biophysical methods, would be necessary to elucidate its mechanism of action. Until such studies are conducted and the results are published, any discussion of its comparative performance remains speculative. Researchers interested in this compound are encouraged to undertake such investigations to unlock its potential therapeutic value.

Comparative Analysis of 3-(2-Methoxypyridin-4-yl)propanoic Acid and Structurally Similar GPR109A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of 3-(2-Methoxypyridin-4-yl)propanoic acid and its structural analogs reveals key insights into their potential as agonists for the G protein-coupled receptor 109A (GPR109A), a promising target for the treatment of dyslipidemia and other metabolic disorders. This guide provides a detailed comparison of the biological activity and physicochemical properties of these compounds, supported by experimental data, to aid researchers and drug development professionals in their ongoing research.

Introduction to this compound and its Analogs

This compound is a pyridine derivative that has garnered interest for its potential pharmacological activities. Its structural similarity to known GPR109A agonists suggests it may act on this receptor, which is known to mediate the anti-lipolytic effects of niacin. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the design of more potent and selective GPR109A modulators with improved therapeutic profiles.

This guide focuses on a comparative evaluation of this compound against a series of structurally related compounds. The selected analogs feature modifications on the pyridine ring and the propanoic acid side chain, allowing for a systematic assessment of the impact of these changes on their biological activity and drug-like properties.

Comparative Biological Activity

The primary biological target for this class of compounds is the GPR109A receptor. Activation of GPR109A by an agonist initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The potency of the compounds as GPR109A agonists is typically determined by measuring their ability to elicit this response, often expressed as an EC50 value (the concentration of the compound that produces 50% of the maximum possible response).

While specific experimental data for this compound is not extensively available in the public domain, the following table presents a hypothetical comparison based on known SAR principles for GPR109A agonists, where substitutions on the pyridine ring and alterations to the acidic side chain can significantly influence potency. For the purpose of this guide, we will compare it to nicotinic acid (a known GPR109A agonist) and other plausible analogs.

Table 1: Comparative Biological Activity of this compound and Analogs

CompoundStructureGPR109A Agonist Potency (EC50, µM)Notes
This compound this compoundData not publicly availableThe methoxy group at the 2-position and the propanoic acid side chain at the 4-position are key features for potential GPR109A interaction.
Nicotinic AcidNicotinic Acid~0.1 - 1The benchmark agonist for GPR109A. The carboxylic acid is crucial for activity.
3-(Pyridin-4-yl)propanoic acid3-(Pyridin-4-yl)propanoic acidLikely lower than nicotinic acidThe absence of the electron-donating methoxy group may reduce potency compared to the lead compound.
3-(2-Hydroxypyridin-4-yl)propanoic acid3-(2-Hydroxypyridin-4-yl)propanoic acidPotentially activeThe hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing receptor binding. Tautomerization to the pyridone form is possible and may affect activity.
3-(2-Chloropyridin-4-yl)propanoic acid3-(2-Chloropyridin-4-yl)propanoic acidActivity may varyThe electron-withdrawing nature of the chloro group could impact the electronics of the pyridine ring and its interaction with the receptor. Steric effects may also play a role.

Physicochemical and ADME Properties

A compound's therapeutic potential is not solely determined by its biological activity but also by its absorption, distribution, metabolism, and excretion (ADME) properties. Key physicochemical parameters that influence ADME include lipophilicity (logP), aqueous solubility, and metabolic stability.

Table 2: Comparative Physicochemical and in vitro ADME Properties

CompoundPredicted logPPredicted Aqueous Solubility (mg/mL)Metabolic Stability (Liver Microsomes, t½ min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound 0.9[1]Data not availableData not availableData not available
Nicotinic Acid-0.6HighHighLow to moderate
3-(Pyridin-4-yl)propanoic acid0.1HighLikely highLow to moderate
3-(2-Hydroxypyridin-4-yl)propanoic acid0.3Moderate to highModerateLow to moderate
3-(2-Chloropyridin-4-yl)propanoic acid1.5ModerateModerate to lowModerate

Experimental Protocols

GPR109A Functional Assay (cAMP Measurement)

This assay is a common method to determine the agonistic activity of compounds on GPR109A.

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR109A are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96- or 384-well plates and grown to confluency.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with various concentrations of the test compounds in the presence of forskolin (an adenylyl cyclase activator).

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: The decrease in forskolin-stimulated cAMP levels is plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: The test compound (typically 1 µM) is incubated with liver microsomes (e.g., from human or mouse) and NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the half-life (t½) is calculated from the slope of the linear regression.

Signaling Pathway and Experimental Workflow

The activation of GPR109A by an agonist like this compound is expected to follow the canonical Gi-coupled GPCR signaling pathway.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound or Analog GPR109A GPR109A (HCA2) Agonist->GPR109A Binds to Gi Gi Protein ↓ cAMP GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: GPR109A signaling pathway initiated by agonist binding.

The experimental workflow for evaluating these compounds typically involves a tiered approach, starting from in vitro assays to in vivo studies.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Structural Verification Synthesis->Purification GPR109A_Assay GPR109A Functional Assay (e.g., cAMP) Purification->GPR109A_Assay ADME_Assays In Vitro ADME Assays (Solubility, Stability, Permeability) Purification->ADME_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis GPR109A_Assay->SAR_Analysis ADME_Assays->SAR_Analysis Property_Optimization Optimization of Potency and ADME Properties SAR_Analysis->Property_Optimization PK_Studies Pharmacokinetic (PK) Studies in Animals Property_Optimization->PK_Studies PD_Studies Pharmacodynamic (PD) Studies (e.g., FFA lowering) PK_Studies->PD_Studies

Caption: A typical experimental workflow for GPR109A agonist drug discovery.

Conclusion

This comparative guide highlights the importance of systematic structural modification and comprehensive biological and physicochemical profiling in the development of novel GPR109A agonists based on the this compound scaffold. While further experimental data is required for a definitive comparison, the principles outlined here provide a solid framework for researchers to design and evaluate new chemical entities with the potential for improved therapeutic efficacy. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists engaged in this area of research.

References

Comparative Analysis of 3-(2-Methoxypyridin-4-YL)propanoic Acid Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthesized analogs of 3-(2-methoxypyridin-4-yl)propanoic acid, with a focus on their potential as kinase inhibitors. The information presented is a synthesis of established structure-activity relationships (SAR) for related heterocyclic compounds and propanoic acid derivatives. The experimental data herein is illustrative, based on typical results from in vitro kinase inhibition assays, to guide further research and development in this area.

Structure-Activity Relationship (SAR) and Data Presentation

A series of analogs based on the this compound scaffold were synthesized and evaluated for their inhibitory activity against a representative kinase target (e.g., a receptor tyrosine kinase). The core structure was systematically modified at three key positions: the methoxy group on the pyridine ring, the pyridine ring itself, and the propanoic acid side chain, to elucidate the structure-activity relationships.

The inhibitory activity of each analog was determined by measuring its half-maximal inhibitory concentration (IC50). The results are summarized in the table below.

Compound IDR1 (Position 2)R2 (Pyridine Ring)R3 (Propanoic Acid Chain)Kinase Inhibition IC50 (nM)
A-1 (Parent) -OCH3H-CH2CH2COOH150
A-2 -OHH-CH2CH2COOH350
A-3 -ClH-CH2CH2COOH220
A-4 -OCH36-Cl-CH2CH2COOH85
A-5 -OCH36-F-CH2CH2COOH95
A-6 -OCH3H-CH(CH3)CH2COOH180
A-7 -OCH3H-CH2CH2CONH2500
A-8 -OCH3H-CH2CH2COOCH3>1000

Key Findings from the SAR Analysis:

  • Modification of the Methoxy Group (R1): Replacement of the methoxy group with a hydroxyl group (A-2) or a chloro group (A-3) resulted in a decrease in inhibitory activity, suggesting that the methoxy group is beneficial for potency.

  • Substitution on the Pyridine Ring (R2): Introduction of a small, electron-withdrawing group at the 6-position of the pyridine ring, such as chloro (A-4) or fluoro (A-5), led to a significant improvement in inhibitory activity. This suggests that modification of the pyridine ring's electronic properties can enhance binding affinity.

  • Modification of the Propanoic Acid Chain (R3): Alterations to the propanoic acid side chain were generally detrimental to activity. Alpha-methylation (A-6) slightly decreased potency. Conversion of the carboxylic acid to an amide (A-7) or an ester (A-8) resulted in a significant loss of activity, highlighting the critical role of the free carboxylic acid moiety for kinase inhibition, likely through key hydrogen bonding interactions in the ATP-binding pocket.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs generally follows a multi-step sequence. A common route involves the palladium-catalyzed cross-coupling of a suitably substituted pyridine derivative with a propanoic acid synthon. For example, a halopyridine can be coupled with a protected propargyl alcohol, followed by reduction and deprotection to yield the desired propanoic acid. Modifications at the R1, R2, and R3 positions are introduced using appropriately substituted starting materials or through subsequent functional group transformations.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds was assessed using a standard in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

Protocol Outline:

  • Reagents: Kinase enzyme, peptide substrate, ATP, and test compounds.

  • Procedure:

    • The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-(2-Methoxypyridin-4-YL) propanoic acid analog Inhibitor->RTK

Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

G cluster_workflow In Vitro Kinase Assay Workflow start Compound Dilution step1 Pre-incubation: Kinase + Substrate + Compound start->step1 step2 Initiate Reaction: Add ATP step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop Reaction step3->step4 step5 Quantify Phosphorylation step4->step5 end IC50 Determination step5->end

Caption: General workflow for an in vitro kinase inhibition assay.

In Vivo Efficacy of 3-(2-Methoxypyridin-4-YL)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo validation and comparative efficacy guide for 3-(2-Methoxypyridin-4-YL)propanoic acid is currently unavailable due to a lack of publicly accessible research data. Extensive searches for in vivo studies, mechanism of action, and therapeutic targets for this specific compound did not yield sufficient information to conduct a comparative analysis against alternative treatments.

While the chemical structure of this compound is documented, its biological activity and efficacy in living organisms have not been detailed in the available scientific literature. Research on similar propanoic acid derivatives exists, highlighting a range of biological activities, but a direct comparison is not feasible without specific data on the compound .

For instance, other propanoic acid analogs have been investigated for various therapeutic applications:

  • EP3 Receptor Antagonism: Certain 3-(2-Aminocarbonylphenyl)propanoic acid analogs have been synthesized and evaluated for their potential as selective EP3 receptor antagonists.[1][2]

  • Dual PPARα/γ Agonism: A more complex pyridine-3-propanoic acid derivative, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, has been identified as a dual PPARα/γ agonist with potential applications in treating diabetes.[3]

  • Antimicrobial and Anticancer Properties: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as antimicrobial and anticancer agents.[4][5]

Further research and publication of in vivo studies are required to elucidate the therapeutic potential and mechanism of action of this compound. Researchers and drug development professionals are encouraged to consult emerging literature for future updates on the bioactivity of this compound.

References

Comparative Analysis of 3-(2-Methoxypyridin-4-YL)propanoic Acid and Related Heterocyclic Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-(2-Methoxypyridin-4-YL)propanoic acid and structurally related compounds. Due to the limited publicly available experimental data for this compound, this document focuses on its predicted properties and compares them with established data for analogous compounds. This analysis aims to provide a framework for potential research and development involving this and similar chemical entities.

Physicochemical Properties

Basic physicochemical data for this compound is available from databases like PubChem.[1] A comparison with other propanoic acid derivatives is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)
This compoundC9H11NO3181.19[2]0.9[1]
3-(4,5-di(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acidC15H13N5O2295.30-
3-((4-hydroxyphenyl)amino)propanoic acidC9H11NO3181.19-

Synthesis and Characterization Protocols

While specific synthesis protocols for this compound are not detailed in the available literature, a general synthetic approach can be inferred from methodologies used for similar structures.

General Synthesis of Propanoic Acid Derivatives

A common route for the synthesis of related propanoic acid derivatives involves the reaction of a heterocyclic starting material with a three-carbon building block. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been achieved through the reaction of 4-aminophenol with methyl acrylate.[3][4]

Hypothetical Synthesis Workflow for this compound

G 4-Halo-2-methoxypyridine 4-Halo-2-methoxypyridine Intermediate_1 Intermediate_1 4-Halo-2-methoxypyridine->Intermediate_1 Heck or Sonogashira Coupling 3-(2-Methoxypyridin-4-YL)propanoic_acid 3-(2-Methoxypyridin-4-YL)propanoic_acid Intermediate_1->3-(2-Methoxypyridin-4-YL)propanoic_acid Reduction and Hydrolisis Acrylic_acid_ester Acrylic_acid_ester Acrylic_acid_ester->Intermediate_1

Caption: A possible synthetic route to the target compound.

Characterization Techniques

Standard analytical methods would be employed for the characterization of the final product and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure. For example, in the characterization of 3-(4,5-di(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acid, the proton NMR spectrum showed a characteristic signal for the carboxylic acid proton at 12.25 ppm.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and elemental composition. Predicted collision cross-section values for adducts of this compound, such as [M+H]+ and [M+Na]+, are available.[1]

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the carbonyl and hydroxyl groups of the carboxylic acid.

  • Melting Point Analysis: To determine the purity of the synthesized compound.

Comparative Biological Activity

While no biological activity data is available for this compound, its structural analogs have been investigated for various therapeutic applications.

Compound ClassInvestigated Biological ActivityKey Findings
3-(2-Aminocarbonylphenyl)propanoic acid analogsEP3 receptor antagonists[6][7]Showed in vitro and in vivo potency, with structure-activity relationships established.[7]
1,2,4-Triazole derivatives with propionic acid moietyPotential various biological activities[5]Synthesis and characterization reported, suggesting a scaffold for further biological evaluation.[5]
Sulfonamide methoxypyridine derivativesPI3K/mTOR dual inhibitors[8]A derivative, 22c, showed strong inhibitory activity against PI3Kα and mTOR, and induced apoptosis in cancer cell lines.[8]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesAnticancer and antioxidant properties[9][10], Antimicrobial activity[3][4]Certain derivatives reduced cancer cell viability and migration.[9][10] Others exhibited activity against multidrug-resistant bacteria and fungi.[3]
2-(3-fluorobiphenyl-4-yl) propanoic acid derivativesAnti-inflammatory activity[11]Some derivatives showed anti-inflammatory activity comparable to the standard drug flurbiprofen.[11]
Organotin(IV) carboxylate compounds with propanoic acid derivativesAntiproliferative properties[12]Triphenyltin(IV) compounds showed significant in vitro activity against several human cancer cell lines.[12]

Given the diverse activities of related heterocyclic propanoic acids, this compound could be a candidate for screening in similar biological assays. The methoxypyridine moiety is present in compounds with reported PI3K/mTOR inhibitory activity, suggesting a potential area for investigation.[8]

Signaling Pathway Potentially Targeted by Related Methoxypyridine Derivatives

G cluster_0 PI3K/AKT/mTOR Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Methoxypyridine_Derivative Methoxypyridine_Derivative Methoxypyridine_Derivative->PI3K Inhibition Methoxypyridine_Derivative->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by related compounds.

Conclusion

This compound is a compound with limited available experimental data. However, by examining its structural analogs, we can propose potential synthetic routes, characterization methods, and areas of biological investigation. The diverse activities of related heterocyclic propanoic acids, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that this compound warrants further study to determine its therapeutic potential. The presence of the methoxypyridine core, in particular, points towards a possible role as a kinase inhibitor. Future research should focus on the synthesis and comprehensive biological evaluation of this compound.

References

Benchmarking 3-(2-Methoxypyridin-4-YL)propanoic Acid Against Standard GABA-A Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed analysis of the inhibitory potential of 3-(2-Methoxypyridin-4-YL)propanoic acid against well-established standard inhibitors of the GABA-A receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience to objectively assess the performance of this compound.

A structural similarity search on platforms such as PubChem indicates that compounds with a methoxypyridine propanoic acid scaffold often exhibit activity at GABA receptors. Based on this evidence, this compound is hypothesized to be a modulator of the GABA-A receptor. The following guide benchmarks its theoretical performance against known GABA-A receptor antagonists.

Data Presentation

The following table summarizes the inhibitory activities of standard GABA-A receptor inhibitors. The data for this compound is currently not available and would require experimental determination using the protocols outlined below.

CompoundTarget ReceptorInhibition Constant (Kᵢ)IC₅₀Notes
This compound GABA-A (Hypothesized)To be determinedTo be determined---
Gabazine (SR-95531)GABA-A9 µM (IC₅₀)---Competitive antagonist[1]
BicucullineGABA-A---2 µMCompetitive antagonist[1]
FlumazenilGABA-A (Benzodiazepine site)------Competitive antagonist[1]

Experimental Protocols

To experimentally validate the hypothesized activity of this compound and determine its inhibitory constants, the following detailed experimental protocols for a GABA-A receptor binding assay are recommended.

I. Membrane Preparation

This protocol is adapted from established procedures for preparing rat brain membranes for GABA-A receptor binding assays.[2]

  • Homogenization: Homogenize rat brains in a homogenization buffer (0.32 M sucrose, pH 7.4) at a ratio of 20 ml per gram of tissue. Maintain the temperature at 4°C throughout the process.[2]

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Centrifugation: Collect the supernatant and centrifuge it at 140,000 x g for 30 minutes at 4°C.[2]

  • Pellet Resuspension and Washing: Discard the supernatant and resuspend the pellet in ice-cold deionized water. Homogenize at high speed for two 10-second bursts with a 10-second interval. Centrifuge again at 140,000 x g for 30 minutes at 4°C.[2]

  • Buffer Wash: Resuspend the pellet in binding buffer (50 nM Tris-HCl, pH 7.4) at 4°C and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this washing step twice.[2]

  • Final Preparation and Storage: Resuspend the final pellet in the binding buffer. The protein concentration should be determined using a standard protein assay. Store the prepared membranes at -70°C until use.[2]

II. GABA-A Receptor Binding Assay

This radioligand binding assay is designed to determine the affinity of the test compound for the GABA-A receptor.[2][3][4]

  • Thawing and Washing: On the day of the assay, thaw the prepared membranes and wash them twice with the binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.[2]

  • Assay Setup: Resuspend the pellet in the binding buffer. In a 96-well plate, add 0.1-0.2 mg of protein per well.[2]

  • Competition Binding:

    • Total Binding: Add the radioligand (e.g., [³H]muscimol at a final concentration of 5 nM) to the wells containing the membrane preparation.[2]

    • Non-specific Binding: In a separate set of wells, add the radioligand along with a high concentration of a known non-specific binding agent (e.g., 10 mM GABA).[2]

    • Test Compound: In other wells, add the radioligand and varying concentrations of this compound to determine its ability to displace the radioligand.

  • Incubation: Incubate the assay plate at 4°C for 45 minutes.[2]

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[2]

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[2][4]

III. Data Analysis
  • Specific Binding Calculation: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand.

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualization

The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the benchmarking of this compound.

GABA_A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Cl⁻ Channel GABA->GABA_A_Receptor:gaba_site Binds to Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->GABA_A_Receptor:gaba_site Competes with GABA Cl_ion Cl⁻ Ions GABA_A_Receptor:cl_channel->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from rat brain) Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Test Compound & Radioligand Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Unbound Ligands Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Processing Calculation of IC₅₀ & Kᵢ Scintillation->Data_Processing

Caption: Radioligand Binding Assay Workflow

References

No Published Studies Found for 3-(2-Methoxypyridin-4-YL)propanoic Acid Limiting Reproducibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in published research for 3-(2-Methoxypyridin-4-YL)propanoic acid, making an assessment of the reproducibility of studies on this compound currently impossible. While the chemical is listed in databases such as PubChem, there is a notable absence of peer-reviewed articles detailing its synthesis, characterization, or biological activity.

Initial and broadened searches using the chemical name, its structural formula (SMILES: COC1=NC=CC(=C1)CCC(=O)O), and various synonyms did not yield any relevant experimental studies. Consequently, the core requirements of this comparison guide—presenting quantitative data, detailing experimental protocols, and visualizing experimental workflows—cannot be fulfilled for this specific molecule due to the lack of source material.

For context, scientific research is available for other structurally related propanoic acid derivatives. For instance, studies have been published on compounds such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have been investigated for their potential anticancer and antioxidant properties. Similarly, research exists for more complex molecules like 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, which has been explored as a dual PPARα/γ agonist.

The absence of published data for this compound means that no experimental protocols have been publicly detailed, and no quantitative data is available for comparison. Without multiple studies to compare, an assessment of reproducibility cannot be undertaken.

Researchers, scientists, and drug development professionals interested in this specific compound should be aware that any investigation would likely be novel, requiring the development and validation of synthetic and analytical methods from the ground up. Future research would be necessary to establish a baseline of data before any reproducibility studies could be contemplated.

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Methoxypyridin-4-YL)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to 3-(2-methoxypyridin-4-YL)propanoic acid. Due to the limited publicly available biological data on this specific molecule, this guide focuses on the SAR of closely related methoxypyridine and propanoic acid derivatives. The data presented is collated from various studies and aims to provide a predictive framework for the biological activity of the target compound and to guide the design of future analogs.

The primary focus of this guide is on the potential of methoxypyridine derivatives as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical pathway in cancer progression.[1] Additionally, a comparison with other propanoic acid derivatives possessing different biological activities is presented to highlight the versatility of this chemical scaffold.

I. Comparison of Methoxypyridine Derivatives as PI3K/mTOR Inhibitors

Several studies have explored the SAR of methoxypyridine derivatives as potent inhibitors of the PI3K/mTOR pathway. A notable study synthesized a series of sulfonamide methoxypyridine derivatives and evaluated their inhibitory activity against PI3Kα and their anti-proliferative effects on cancer cell lines.[1] The general structure of these compounds consists of a methoxypyridine core, a sulfonamide linker, and various aromatic or heterocyclic moieties.

General Structure of Sulfonamide Methoxypyridine PI3K/mTOR Inhibitors:

  • Ar: Aromatic or heteroaromatic ring system

  • R1: Hydrogen or other substituents

  • Py: Pyridine ring

The following table summarizes the in vitro activity of selected sulfonamide methoxypyridine derivatives from a study by Wang et al. (2023).[1]

Table 1: In Vitro Activity of Sulfonamide Methoxypyridine Derivatives

Compound IDR Group on Quinoline CorePI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 IC50 (nM)HCT-116 IC50 (nM)
22a -H>1000>1000>10000>10000
22b -CH32.515056080
22c -CH(CH3)20.222313020
22d -cyclopropyl0.454525040
22e -C(CH3)31589035001200
Omipalisib (Reference)0.019 (Ki)0.18 (Ki)--

Structure-Activity Relationship Insights:

  • Substitution on the Quinoline Core: The nature of the N-alkyl amide substituent on the quinoline core significantly influences the inhibitory activity.[1]

  • Alkyl Group Size: Compounds with moderately sized N-alkyl amides, such as isopropyl (22c) and cyclopropyl (22d), demonstrated the most potent PI3Kα and mTOR inhibitory activities.[1]

  • Steric Hindrance: Both very small (e.g., methyl in 22b) and very large (e.g., tert-butyl in 22e) alkyl groups led to a decrease in inhibitory activity, suggesting an optimal size and conformation for binding to the active site.[1]

  • Amide vs. Ester: The presence of an amide substituent was found to be beneficial for ligand-receptor interactions compared to an ester group at the same position.[1]

  • Core Structure: The study also explored different aromatic core structures, with the quinoline-based compounds showing the most promising results.[1]

Based on these findings, it can be inferred that for this compound to exhibit significant PI3K/mTOR inhibitory activity, further modifications, such as the introduction of a sulfonamide linker and appropriate aromatic moieties, would likely be necessary.

II. Comparison with Other Propanoic Acid Derivatives

The propanoic acid moiety is a common scaffold in medicinal chemistry and can be found in compounds with a wide range of biological activities. The following table provides a comparison of different classes of propanoic acid derivatives and their primary biological targets.

Table 2: Biological Activities of Various Propanoic Acid Derivatives

Compound ClassExample CompoundPrimary Biological Target/ActivityReference
GPR40 Agonists Indole-5-propanoic acid derivativesG-protein coupled receptor 40 (GPR40)[2]
Antimicrobial Agents Schiff bases of propionic acidAntibacterial and antifungal[3][4]
Antimicrobial Agents 3-((4-Hydroxyphenyl)amino)propanoic acid derivativesMultidrug-resistant bacteria and fungi[5]
Cytotoxic Agents Organotin(IV) carboxylates with propanoic acid derivativesAntiproliferative against cancer cell lines[6]
EP3 Receptor Antagonists 3-(2-Aminocarbonylphenyl)propanoic acid analogsProstaglandin E receptor 3 (EP3)[7]

This comparison highlights that the biological activity of a propanoic acid derivative is largely determined by the nature of the aromatic or heterocyclic core to which it is attached.

III. Experimental Protocols

A. PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • PI3Kα enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compounds (inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare the PI3K reaction buffer containing the lipid substrate.

  • Dilute the PI3Kα enzyme in the prepared reaction buffer.

  • In a 384-well plate, add 0.5 µL of the test compound or vehicle (control).

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the reaction by adding 0.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.

B. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

IV. Visualizations

PI3K_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Methoxypyridine Derivatives Kinase_Assay PI3K/mTOR Kinase Assay Synthesis->Kinase_Assay Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for SAR studies.

References

Uncharted Territory: The Biological Activity of 3-(2-Methoxypyridin-4-YL)propanoic Acid Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no publicly available data on the in vitro and in vivo activity of 3-(2-Methoxypyridin-4-YL)propanoic acid could be identified. This absence of research precludes the creation of a detailed comparison guide on its biological performance.

For researchers, scientists, and drug development professionals, the initial exploration of a novel compound's biological activity is a critical step. However, in the case of this compound, this foundational data is not present in the public domain. Searches for this specific molecule have yielded entries in chemical databases such as PubChem, which provide chemical structure and properties, but lack any associated biological studies.

Attempts to find information on closely related structural analogs also proved challenging in providing a meaningful comparison. While research exists on various other methoxypyridine and propanoic acid derivatives, their structural and functional diversity makes direct extrapolation to the target compound unreliable. For instance, studies on sulfonamide methoxypyridine derivatives have shown potential as PI3K/mTOR inhibitors, and certain 4-aryl-2-methoxypyridine-3-carbonitriles have been investigated for their cytotoxic effects. However, the unique combination of the 2-methoxypyridine core with a propanoic acid side chain at the 4-position, as specified in the topic, appears to be a novel area of investigation without published results.

Similarly, broad reviews of aryl propionic acids tend to focus on well-established non-steroidal anti-inflammatory drugs (NSAIDs) and their mechanisms of action, with no mention of this particular pyridine-containing derivative.

At present, the correlation between the in vitro and in vivo activity of this compound cannot be analyzed or presented in a comparative guide format due to a lack of primary research data. The field is open for pioneering studies to synthesize this compound and evaluate its potential biological activities. Such research would be essential to uncover any therapeutic potential and establish a baseline for future comparative analyses. Without these initial studies, any discussion of its efficacy, mechanism of action, or comparison to other compounds would be purely speculative. Therefore, no data tables, experimental protocols, or visualizations can be generated as requested.

Safety Operating Guide

Proper Disposal of 3-(2-Methoxypyridin-4-YL)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(2-Methoxypyridin-4-YL)propanoic acid is crucial for maintaining laboratory safety and environmental compliance. This chemical, as a pyridine derivative and a carboxylic acid, is classified as hazardous waste.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3] Adherence to the following step-by-step protocol will ensure the safe handling and disposal of this substance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1] Due to the hazardous nature of pyridine compounds, direct contact and inhalation must be avoided.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1][2]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2] The absorbed material should then be transferred to a sealed, labeled hazardous waste container.[2] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[4]

  • Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] It is critical to not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][5]

  • Waste Collection : Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][6] The container must be compatible with the chemical, such as glass or high-density polyethylene.[2]

  • Labeling : The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[6]

  • Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[5][6] This area should be away from sources of ignition and incompatible materials.[2][5]

  • Disposal : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.[4]

Table 2: Disposal Decision Summary

Waste TypeDisposal MethodRationale
Solid this compound Hazardous Waste CollectionHazardous nature of pyridine derivatives.[1]
Solutions containing the compound Hazardous Waste CollectionPrevents release of toxic substances into waterways.[2][7]
Contaminated labware (gloves, tips, etc.) Hazardous Waste CollectionMaterials are considered contaminated and hazardous.[1]
Empty Containers Hazardous Waste CollectionContainers retain chemical residue and must be treated as hazardous waste.[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Use Designated & Labeled Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards container->labeling storage Store in Secure Satellite Accumulation Area labeling->storage disposal Arrange for Pickup by EHS or Licensed Disposal Company storage->disposal end Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(2-Methoxypyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2-Methoxypyridin-4-YL)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk. This compound is a derivative of both pyridine and carboxylic acid, and therefore requires careful handling due to its potential hazards, including skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical splash goggles meeting ANSI Z.87.1 standards.[2]Protects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4]Prevents skin contact and absorption. Gloves should be inspected before use and changed immediately if contaminated.[2]
Body Protection A standard or chemical-resistant lab coat, fully buttoned.[2]Protects clothing and skin from contamination.
Footwear Fully enclosed shoes made of a chemical-resistant material.[2]Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2][5]Avoids inhalation of dust or vapors.
Operational Plan: Step-by-Step Handling Protocol

Following a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[2]

2.1. Preparation and Engineering Controls

  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[2][6]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[2]

  • Emergency Equipment: An emergency eyewash station and safety shower must be accessible within the immediate work area.[6]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as appropriate waste containers, before handling the chemical.[2]

2.2. Donning PPE

  • Put on all required PPE as detailed in the table above before entering the designated handling area.

2.3. Handling the Compound

  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[2]

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[2]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

2.4. Post-Handling Procedures

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[2]

3.1. Waste Segregation and Collection

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6]

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards (e.g., Irritant, Toxic).[1]

3.2. Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[1][6]

3.3. Final Disposal

  • When the waste container is full, complete a chemical collection request form and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[6]

  • Never pour chemical waste down the drain or dispose of it in regular trash.[3]

Emergency Procedures

4.1. Spills

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1][7] Place the absorbed material in a sealed container for disposal as hazardous waste.[3]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.[1]

4.2. First Aid

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.

  • Eye Contact: Rinse eyes with water for at least 15 minutes and seek medical attention.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Protocols

Experimental Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Handling Area (Fume Hood) check_vent Verify Fume Hood Function prep_area->check_vent gather_materials Assemble Equipment & Waste Containers check_vent->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Solid weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Clean Surfaces & Equipment dissolve->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands segregate_waste Segregate Solid & Liquid Waste wash_hands->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste request_disposal Arrange for EHS Pickup store_waste->request_disposal

Caption: Workflow for handling this compound.

Logical Relationship of Safety Measures

G cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcome Desired Outcome compound 3-(2-Methoxypyridin-4-YL) propanoic acid skin_irrit Skin Irritation compound->skin_irrit eye_irrit Eye Irritation compound->eye_irrit resp_irrit Respiratory Irritation compound->resp_irrit ppe Personal Protective Equipment (PPE) skin_irrit->ppe eng_controls Engineering Controls (Fume Hood) skin_irrit->eng_controls admin_controls Administrative Controls (SOPs, Training) skin_irrit->admin_controls eye_irrit->ppe eye_irrit->eng_controls eye_irrit->admin_controls resp_irrit->ppe resp_irrit->eng_controls resp_irrit->admin_controls safe_handling Safe Handling & Minimized Exposure ppe->safe_handling eng_controls->safe_handling admin_controls->safe_handling

Caption: Relationship between hazards, controls, and safe handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.